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5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Documentation Hub

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  • Product: 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
  • CAS: 1153255-07-2

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3,4-tetrahydroquinoline scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The targeted substitution with bromine and fluorine atoms, as seen in 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, offers a nuanced modulation of the molecule's physicochemical properties. This strategic halogenation can significantly influence metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive analysis of the core , offering both theoretical predictions and established experimental protocols for its characterization. We will delve into the rationale behind these experimental choices, ensuring a self-validating system of protocols for robust scientific inquiry.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. While specific experimental data for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is not extensively reported in public literature, we can infer and calculate these properties based on its structure and data from closely related analogs.

PropertyValueSource/Note
IUPAC Name 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
Molecular Formula C₉H₉BrFN
Molecular Weight 230.08 g/mol
Monoisotopic Mass 228.9902 Da
Canonical SMILES C1CC2=C(C(=C(C=C2)Br)F)NC1
Predicted XlogP 2.9 - 3.2Predicted based on analogs
Physical Form Likely a solid at room temperatureInferred from related compounds

Table 1: Core Computed and Inferred Properties

Synthesis and Structural Elucidation

The synthesis of substituted tetrahydroquinolines can be achieved through various established methodologies. Domino reactions, for instance, have proven to be particularly effective for generating these scaffolds with diverse substitution patterns.[1] A common strategy involves the reduction of a corresponding quinoline or a cyclization reaction of an appropriately substituted aniline derivative.

Representative Synthetic Pathway

A plausible synthetic route to 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline could involve the catalytic hydrogenation of 5-bromo-8-fluoroquinoline. This precursor, in turn, can be synthesized through electrophilic aromatic substitution reactions on a quinoline core.

Synthesis_Pathway Quinoline Quinoline BromoFluoroQuinoline 5-bromo-8-fluoroquinoline Quinoline->BromoFluoroQuinoline Multi-step synthesis Step1_reagents 1. H₂SO₄, HNO₃ 2. H₂SO₄, NBS Target 5-bromo-8-fluoro- 1,2,3,4-tetrahydroquinoline BromoFluoroQuinoline->Target Reduction Step2_reagents H₂, Pd/C or NaBH₄

Caption: A generalized synthetic pathway to the target compound.

Protocol for Structural Characterization via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the synthesized compound.

Objective: To verify the chemical structure and purity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • Expected Signals: Aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The aliphatic protons on the tetrahydroquinoline ring will be in the upfield region (1.5-3.5 ppm). The N-H proton will likely be a broad singlet.

    • Causality: The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the 5-bromo-8-fluoro substitution pattern.

  • ¹³C NMR Analysis:

    • Expected Signals: Aromatic carbons will resonate between 110-150 ppm. The aliphatic carbons will be found at higher field strengths. The carbon atoms directly attached to bromine and fluorine will exhibit characteristic shifts and couplings.

  • ¹⁹F NMR Analysis:

    • Expected Signal: A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

  • Data Interpretation: Compare the observed spectra with predicted spectra and data from analogous compounds to confirm the structure.[2][3]

Physicochemical Properties: Deeper Dive

Solubility

The solubility of a compound is a critical parameter for its biological activity and formulation. For tetrahydroquinoline derivatives, solubility can be pH-dependent due to the basicity of the nitrogen atom.

Protocol for Aqueous Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of the compound to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality and Trustworthiness: This method is considered the gold standard for solubility measurement as it directly measures the concentration of a saturated solution at equilibrium.

Insights for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline:

  • The presence of two halogens is expected to decrease aqueous solubility compared to the unsubstituted tetrahydroquinoline.

  • Solubility is likely to be higher in acidic conditions due to the protonation of the secondary amine.

  • For in vitro assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[4]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Protocol for LogP Determination (Shake-Flask Method):

  • System Preparation: Prepare a biphasic system of n-octanol and water (or buffer), and pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake vigorously to allow for partitioning.

  • Equilibration and Separation: Allow the mixture to stand until the two phases have clearly separated.

  • Quantification: Determine the concentration of the compound in each phase using HPLC or a similar quantitative technique.

  • Calculation: The LogP is calculated as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

LogP_Workflow Start Start: Compound in n-Octanol/Water System Shake Shake to Equilibrate Start->Shake Separate Separate Phases Shake->Separate Quantify_Octanol Quantify in Octanol Phase Separate->Quantify_Octanol Quantify_Water Quantify in Aqueous Phase Separate->Quantify_Water Calculate Calculate LogP Quantify_Octanol->Calculate Quantify_Water->Calculate Result LogP Value Calculate->Result

Sources

Exploratory

Synthesis and Characterization of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

This in-depth technical guide details the synthesis, purification, and characterization of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the synthesis, purification, and characterization of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for developing fragment-based drug discovery (FBDD) libraries targeting kinases and GPCRs.

The guide prioritizes a "Functionalize-then-Reduce" strategy to ensure regiochemical fidelity, avoiding the common pitfall of misdirected halogenation observed when attempting to brominate the tetrahydroquinoline core directly.

Executive Summary & Retrosynthetic Logic

Target Molecule: 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Molecular Formula:


Core Challenge:  Achieving regioselective bromination at the C-5 position while preserving the C-8 fluorine and avoiding hydrodehalogenation during the reduction of the pyridine ring.
Retrosynthetic Analysis

Direct bromination of 8-fluoro-1,2,3,4-tetrahydroquinoline is not recommended . The amino group at N-1 is a strong ortho/para director, which typically directs electrophilic substitution to the C-6 position (para to the amine) rather than the desired C-5 position.

Optimal Strategy:

  • Precursor Selection: Start with 8-fluoroquinoline . The fluorine atom at C-8 directs electrophilic substitution to the C-5 position (para relationship) and C-7 (ortho relationship). Steric hindrance at C-7 and the electronic bias of the fused ring system strongly favor C-5 substitution.

  • Step 1 (Regioselective Bromination): Brominate the fully aromatic quinoline core.

  • Step 2 (Selective Reduction): Reduce the pyridine ring to the tetrahydro- form using a mild hydride donor to prevent reductive debromination.

Retrosynthesis Target 5-Bromo-8-fluoro-1,2,3,4- tetrahydroquinoline (Target) Intermediate 5-Bromo-8-fluoroquinoline (Key Intermediate) Target->Intermediate Selective Reduction (Avoid de-halogenation) SM 8-Fluoroquinoline (Starting Material) Intermediate->SM Electrophilic Aromatic Substitution (Bromination)

Figure 1: Retrosynthetic pathway prioritizing regiocontrol via the aromatic quinoline precursor.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-8-fluoroquinoline

This step utilizes the directing effect of the C-8 fluorine. The reaction is performed in acidic media to protonate the nitrogen, deactivating the pyridine ring and forcing substitution onto the carbocycle (benzene ring).

Reagents:

  • 8-Fluoroquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Sulfuric Acid (

    
    , conc.) or Glacial Acetic Acid
    
  • Solvent: Acetonitrile (

    
    ) or neat acid.
    

Protocol:

  • Dissolution: Dissolve 8-fluoroquinoline (10 mmol) in concentrated

    
     (15 mL) at 0°C. Note: The strong acid protonates the quinoline nitrogen, preventing bromination on the pyridine ring and directing the electrophile to the C-5 position.
    
  • Addition: Add NBS (11 mmol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1][2]

  • Quench: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with

    
     or 
    
    
    
    solution until pH ~8.
  • Extraction: Extract the precipitating solid with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Yield: 75–85% Key Intermediate Data: 5-bromo-8-fluoroquinoline.

Step 2: Selective Reduction to 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Critical Warning: Catalytic hydrogenation (e.g.,


, Pd/C) is contraindicated  as it poses a high risk of hydrogenolysis (cleaving the C-Br bond). We utilize Sodium Cyanoborohydride (

)
in acetic acid, which selectively reduces the protonated pyridine ring without affecting the aryl bromide.

Reagents:

  • 5-Bromo-8-fluoroquinoline (from Step 1)

  • Sodium Cyanoborohydride (

    
    ) (3.0 equiv)
    
  • Glacial Acetic Acid (

    
    )
    

Protocol:

  • Setup: Dissolve 5-bromo-8-fluoroquinoline (5 mmol) in Glacial Acetic Acid (20 mL) under nitrogen atmosphere.

  • Reduction: Cool to 10°C. Add

    
     (15 mmol) in small portions over 20 minutes. (Caution: Exothermic; HCN gas evolution possible—perform in a well-ventilated fume hood).
    
  • Stirring: Stir at RT for 2–3 hours. The color typically shifts from yellow to pale/colorless.

  • Workup: Dilute with water (50 mL). Basify to pH >10 using 4M NaOH (keep cool).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
    

Expected Yield: 80–90%

Characterization & Data Analysis

To validate the structure, you must confirm three features: the integrity of the bromine (via MS), the reduction of the pyridine ring (via


 NMR), and the regiochemistry (via coupling constants).
Table 1: Key Characterization Data[3][4][5]
MethodDiagnostic SignalInterpretation
MS (ESI+) m/z 230/232 [M+H]+Characteristic 1:1 doublet indicates presence of one Bromine atom.
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NMR

3.20–3.40 (m, 2H)
C-2 protons (adjacent to N). Confirms tetrahydro- ring.[2][3]

NMR

2.70–2.85 (t, 2H)
C-4 protons (benzylic).

NMR

1.90–2.05 (m, 2H)
C-3 protons.

NMR

6.80–7.20 (Aryl)
Coupling Pattern: Look for an ortho coupling (

Hz) between H-6 and H-7.

NMR

-130 to -140 ppm
Singlet (or d). Shift distinct from starting material.
Structural Logic Verification (NMR)

In the final product, the aromatic region should show only two protons (H-6 and H-7) if the C-5 is brominated and C-8 is fluorinated.

  • H-6: Will appear as a doublet of doublets (coupling to H-7 and F-8).

  • H-7: Will appear as a triplet-like doublet (coupling to H-6 and F-8).

  • Absence of H-5 singlet confirms bromination at C-5.

Reaction Workflow Diagram

Workflow Start Start: 8-Fluoroquinoline Step1 Step 1: Bromination (NBS, H2SO4, 0°C) Target: C-5 Position Start->Step1 Check1 QC: 1H NMR (Confirm 5-Br subs) Step1->Check1 Step2 Step 2: Reduction (NaBH3CN, AcOH) Target: Pyridine Ring Check1->Step2 Pass Final Product: 5-Bromo-8-fluoro- 1,2,3,4-THQ Step2->Final

Figure 2: Step-by-step synthetic workflow with Quality Control (QC) checkpoint.

Safety & Handling

  • NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator; degradation leads to free bromine (brown color).

  • Sodium Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. Must be handled in a high-efficiency fume hood. Quench all waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Brominated Intermediates: Treat as potential alkylating agents/sensitizers.

References

  • Regioselective Bromination of Quinolines: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2005. (General methodology for directing groups).
  • Reduction of Quinolines to Tetrahydroquinolines

    • Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles and Quinolines." Synthesis, 1977 .[4]

  • Hutchins, R. O., et al. "Cyanoborohydride. Utility and Applications.
  • Characterization of Fluorinated Quinolines

    • Gershon, H., et al. "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines."[5] Monatshefte für Chemie, 2002 .

Sources

Foundational

Technical Whitepaper: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1153255-07-2)

Executive Summary The compound 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline represents a highly versatile, privileged bicyclic scaffold in modern medicinal chemistry and drug discovery. By incorporating both a strong ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline represents a highly versatile, privileged bicyclic scaffold in modern medicinal chemistry and drug discovery. By incorporating both a strong electronegative fluorine atom and a heavy halogen (bromine) on a rigidified tetrahydroquinoline (THQ) core, this molecule serves as an advanced intermediate for synthesizing complex therapeutics, including Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, structural elucidation, chemoselective synthetic methodologies, and mechanistic roles in pharmacology.

Physicochemical Profiling & Structural Elucidation

The structural architecture of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is defined by a hydrogenated pyridine ring fused to a heavily functionalized benzene ring. The strategic placement of halogens dictates the molecule's reactivity and biological stability:

  • C8-Fluorine: The strong electron-withdrawing nature of fluorine at the C8 position modulates the pKa of the adjacent secondary amine (N1). More importantly, it acts as a metabolic shield, blocking cytochrome P450-mediated N-dealkylation and oxidation, which are common metabolic liabilities in unsubstituted THQs .

  • C5-Bromine: Positioned orthogonally to the nitrogen, the C5 bromine serves as an ideal synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly expand chemical space.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
CAS Number 1153255-07-2
Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol
SMILES String FC1=C2C(CCCN2)=C(Br)C=C1
Appearance Pale yellow to off-white solid/oil
Solubility Soluble in DCM, EtOAc, DMSO, and Methanol

Synthetic Methodologies & Experimental Protocols

Synthesizing functionalized THQs requires precise chemoselectivity . The most robust route involves the Skraup annulation of 2-fluoro-5-bromoaniline to form the quinoline intermediate, followed by the selective reduction of the nitrogen-containing ring.

SynthesisWorkflow SM 2-Fluoro-5-bromoaniline (Starting Material) Skraup Skraup Synthesis (Glycerol, H2SO4, PhNO2) SM->Skraup Annulation Intermediate 5-Bromo-8-fluoroquinoline (Intermediate) Skraup->Intermediate Cyclization & Oxidation Reduction Selective Reduction (NaBH3CN, AcOH) Intermediate->Reduction Chemoselective Product 5-Bromo-8-fluoro-1,2,3,4- tetrahydroquinoline Reduction->Product Avoid Debromination

Fig 1. Chemoselective synthetic workflow for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.

Self-Validating Protocol: Chemoselective Reduction

The critical step in this workflow is reducing the pyridine ring without cleaving the sensitive C5-Br bond.

  • Step 1: Iminium Activation

    • Procedure: Dissolve 5-bromo-8-fluoroquinoline (1.0 eq) in anhydrous glacial acetic acid (0.5 M) under an inert argon atmosphere.

    • Causality: Acetic acid acts as both the solvent and a Brønsted acid. It protonates the quinoline nitrogen to form a highly electrophilic iminium ion, significantly lowering the activation energy required for hydride attack.

  • Step 2: Hydride Addition

    • Procedure: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH3CN) (3.0 eq) in small portions over 30 minutes.

    • Causality: NaBH3CN is chosen specifically over standard catalytic hydrogenation (H2 with Pd/C). While Pd/C would reduce the ring, it invariably triggers unwanted hydrodebromination. NaBH3CN is a mild, chemoselective hydride donor that targets only the activated iminium species.

  • Step 3: Reaction Monitoring & Quenching

    • Procedure: Allow the reaction to warm to room temperature and stir for 4–6 hours. Carefully quench by adding saturated aqueous NaHCO3 until the pH reaches 8.0.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting material (UV active, blue fluorescence) must completely disappear, replaced by a new, lower-Rf spot that stains bright orange with Dragendorff’s reagent (confirming secondary amine formation).

  • Step 4: Extraction & Purification

    • Procedure: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Self-Validation Checkpoint: Analyze the purified fraction via LC-MS (ESI+). The mass spectrum must display a molecular ion peak at m/z 230.0 and 232.0[M+H]+ with a characteristic 1:1 intensity ratio, confirming the retention of the bromine isotope pattern.

Mechanistic Role in Drug Development

Tetrahydroquinolines are considered "privileged scaffolds" because their rigid, bicyclic geometry closely mimics the three-dimensional conformation of numerous endogenous ligands and natural alkaloids . When 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is elaborated into a mature drug candidate, it frequently acts as a potent ligand for nuclear receptors.

For example, when utilized as a precursor for Selective Androgen Receptor Modulators (SARMs), the THQ core provides the necessary hydrophobic bulk to induce a specific conformational change in the Androgen Receptor (AR), facilitating tissue-selective anabolic effects without steroidal side effects.

SARMPathway Ligand THQ-Derived Ligand (e.g., SARM Precursor) AR_Cytosol Cytosolic Androgen Receptor (HSP90 Bound) Ligand->AR_Cytosol High Affinity Binding Complex Ligand-AR Complex (Conformational Change) AR_Cytosol->Complex HSP90 Dissociation Nucleus Nuclear Translocation & DNA Binding (ARE) Complex->Nucleus Dimerization Transcription Tissue-Selective Gene Transcription Nucleus->Transcription Co-activator Recruitment

Fig 2. Mechanism of action for THQ-derived Selective Androgen Receptor Modulators (SARMs).

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline prior to downstream cross-coupling, rigorous Nuclear Magnetic Resonance (NMR) validation is required. The presence of the fluorine atom induces characteristic scalar coupling (J-coupling) with the adjacent aromatic protons, which serves as a definitive fingerprint for the molecule.

Table 2: 1H-NMR (400 MHz, CDCl3) Predictive Shifts & Multiplicities
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
N-H (Position 1) ~ 4.00Broad singlet (br s)1H-
C2-H2 3.30 - 3.45Multiplet (m)2H-
C4-H2 2.70 - 2.85Triplet (t)2HJ ≈ 6.5
C3-H2 1.90 - 2.05Multiplet (m)2H-
C7-H (Aromatic) 6.65 - 6.75Doublet of doublets (dd)1HJortho ≈ 8.5, JHF ≈ 9.5
C6-H (Aromatic) 6.85 - 6.95Doublet of doublets (dd)1HJortho ≈ 8.5, JHF ≈ 4.5

Note: The distinct doublet of doublets for C6-H and C7-H is the ultimate self-validating proof of the 5,8-substitution pattern, as the ortho-coupling between the two aromatic protons is split further by the C8 fluorine atom.

References

  • Bunce, R. A., Nammalwar, B., & Dammalapati, S. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions". Molecules, 2014. Available at:[Link]

  • Health Canada / USP Botanical Dietary Supplements. "Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity". Natural Product Research, 2023. Available at:[Link]

Exploratory

spectroscopic data (NMR, IR, MS) of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Part 1: Executive Summary & Structural Context Compound: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Molecular Fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Part 1: Executive Summary & Structural Context

Compound: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Molecular Formula: C


H

BrFN Exact Mass: 228.99 (for

Br), 230.99 (for

Br) CAS Registry Number: Not widely listed in public repositories; Analogous to 114744-50-2 (5-bromo-THQ)
The Significance of the Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged structure" in medicinal chemistry, serving as a lipophilic hydrogen-bond donor/acceptor scaffold. The specific substitution pattern—5-bromo, 8-fluoro —is critical for Fragment-Based Drug Discovery (FBDD).

  • 5-Bromo: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon chains or add heterocycles.

  • 8-Fluoro: Modulates pKa (lowering the basicity of the amine), enhances metabolic stability against oxidative metabolism at the aromatic ring, and introduces a specific electrostatic vector for protein binding.

This guide synthesizes experimental data from direct structural analogs (5-bromo-THQ and 8-fluoro-THQ) to provide a high-fidelity spectroscopic profile necessary for structural validation.

Part 2: Mass Spectrometry (MS) Profile

Ionization & Isotopic Signature

In Electrospray Ionization (ESI) positive mode [M+H]


, the most distinct feature is the bromine isotopic pattern. Fluorine (

F) is monoisotopic and contributes no satellite peaks, but it significantly affects the mass defect.
ParameterValue / Observation
Ionization Mode ESI+ or EI (70 eV)
Base Peak (M+H) 230.0 (

Br) and 232.0 (

Br)
Isotopic Ratio 1:1 (Characteristic doublet intensity due to

Br/

Br natural abundance)
Nitrogen Rule Odd molecular weight (229/231 neutral) indicates odd number of nitrogens (1).[1]
Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule undergoes characteristic retro-Diels-Alder (RDA) cleavage and halogen loss.

MS_Fragmentation M Molecular Ion [M]+ m/z 229/231 LossH [M-H]+ Imine Formation M->LossH -H• RDA Retro-Diels-Alder Loss of C2H4 (m/z ~201/203) M->RDA -C2H4 DeHal Dehalogenation Loss of Br (m/z ~122) RDA->DeHal -Br•

Figure 1: Predicted fragmentation pathway under EI conditions showing the loss of ethylene from the saturated ring and subsequent dehalogenation.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary method for distinguishing regioisomers. The 5,8-substitution pattern creates a specific coupling environment for the remaining aromatic protons (H-6 and H-7).


H NMR (Proton) – 400 MHz, CDCl

The molecule possesses an asymmetric aromatic window and a standard saturated aliphatic chain.

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
NH 4.0 - 4.5Broad s1H-Exchangeable proton; shift varies with conc.
H-2 3.35 - 3.45Multiplet2H-

to Nitrogen (deshielded).
H-3 1.90 - 2.00Multiplet2H-

to Nitrogen (most shielded aliphatic).
H-4 2.75 - 2.85Triplet2H

Benzylic position.
H-6 6.90 - 7.00dd1H

,

Ortho to Br (deshielding), Meta to F.
H-7 6.65 - 6.75dd1H

,

Ortho to F (shielding), Meta to Br.

Key Diagnostic: Look for the H-7 signal . It will appear as a "triplet-like" doublet of doublets (dd) due to similar


 values from the ortho-proton (H-6) and the ortho-fluorine (

F).

C NMR (Carbon) – 100 MHz, CDCl

Fluorine coupling (


) dominates the aromatic region, splitting signals into doublets.
CarbonShift (

ppm)
Coupling (

Hz)
Type
C-8 148.0 - 152.0

C-F ipso carbon (Very large coupling).
C-8a 132.0 - 135.0

Bridgehead carbon ortho to F.
C-7 112.0 - 116.0

Aromatic CH ortho to F.
C-5 118.0 - 122.0

C-Br ipso carbon (Weak coupling).
C-6 128.0 - 130.0

Aromatic CH meta to F.
C-4a 120.0 - 125.0s / weak dBridgehead.
C-2 41.0 - 42.0sAliphatic (

-N).
C-4 26.0 - 27.0sAliphatic (Benzylic).
C-3 21.0 - 22.0sAliphatic (

-N).

F NMR – 376 MHz, CDCl

  • Shift:

    
     -135 to -140 ppm.
    
  • Pattern: Doublet of doublets (dd) due to coupling with H-7 and H-6.

Part 4: Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups and substitution pattern.

Wavenumber (cm

)
Vibration ModeIntensityNotes
3350 - 3450 N-H StretchMedium, BroadCharacteristic of secondary amines.
2850 - 2950 C-H Stretch (sp

)
StrongSaturated ring CH

stretches.
1580 - 1600 C=C AromaticMediumBenzene ring breathing modes.
1200 - 1250 C-F StretchStrongDiagnostic for aryl fluoride.
600 - 700 C-Br StretchMediumFingerprint region confirmation.

Part 5: Structural Validation Workflow

To ensure the identity of the synthesized 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, follow this logic flow. This prevents confusion with the 6-bromo or 7-bromo isomers.

Structure_Validation Start Crude Product Isolated CheckMS Check MS (ESI+) Observe 230/232 doublet? Start->CheckMS CheckF Check 19F NMR Single peak @ -138 ppm? CheckMS->CheckF Yes CheckH Analyze Aromatic 1H NMR (6.5 - 7.5 ppm) CheckF->CheckH Yes Decision Coupling Pattern? CheckH->Decision Correct Target Confirmed: 5-Br, 8-F (Ortho coupling H6-H7) Decision->Correct AB System (J=8.5Hz) Wrong1 Isomer: 6-Br, 8-F (Meta coupling H5-H7) Decision->Wrong1 Two Singlets/Meta (J=2Hz)

Figure 2: Logic gate for distinguishing the 5-bromo-8-fluoro regioisomer from common byproducts using coupling constants.

References

  • Synthesis and NMR of 8-fluoro-1,2,3,4-tetrahydroquinoline: Source: Csuk, R. et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation." PMC / NIH. URL:[Link] (Note: While the title refers to isoquinoline, the paper discusses the tetrahydro- variants and general F-coupling constants on this scaffold).

  • General Methods for Quinoline Reduction: Source: Organic Chemistry Portal. "Tetrahydroquinoline Synthesis." URL:[Link]

  • Spectroscopic Data for 5-Bromoquinoline (Precursor): Source: PubChem Compound Summary for CID 817321. URL:[Link]

Sources

Foundational

potential biological activity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide on the Potential Biological Activity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Authored by: A Senior Application Scientist Foreword: The Promise of a Privileged Scaffold The 1,2,3,4-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Biological Activity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Authored by: A Senior Application Scientist

Foreword: The Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] This structural motif is associated with a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects.[2][3][4] The strategic functionalization of this scaffold offers a powerful avenue for the discovery of novel therapeutic agents. This guide focuses on a specific, yet underexplored derivative, 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline , hypothesizing its biological potential based on the established influence of its core structure and halogen substituents.

The introduction of halogen atoms, specifically bromine and fluorine, into a pharmacophore is a well-established strategy in drug design to modulate its physicochemical and biological properties. Fluorine can enhance metabolic stability and binding affinity, while bromine can increase lipophilicity and introduce specific interactions with biological targets.[5] For instance, studies on other quinoline derivatives have demonstrated that halogenation can significantly impact their antiplasmodial activity.[5] Therefore, the unique substitution pattern of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline presents an intriguing candidate for investigation across multiple therapeutic areas. This document will provide a comprehensive technical framework for exploring its potential anticancer, antimicrobial, and neuroprotective activities through established in vitro methodologies.

Part 1: Investigating the Anticancer Potential

Tetrahydroquinoline derivatives have garnered significant attention as potential anticancer agents due to their demonstrated ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][6] The following section outlines a robust experimental workflow for the initial in vitro screening of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline for cytotoxic activity against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Select relevant human cancer cell lines, for example, MCF-7 (breast adenocarcinoma) and A-549 (lung carcinoma).[7][8]

    • Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of desired test concentrations.

  • Cell Seeding and Treatment:

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[7]

    • Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[9] For a self-validating system, include a positive control with a known anticancer drug (e.g., doxorubicin).

  • MTT Assay and Data Acquisition:

    • Incubate the plate for 72 hours.[7]

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]

    • Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Presentation and Interpretation

The cytotoxic effect of the compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinolineMCF-7To be determined
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinolineA-549To be determined
Doxorubicin (Positive Control)MCF-7To be determined
Doxorubicin (Positive Control)A-549To be determined
Experimental Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Culture (e.g., MCF-7, A-549) C Seed Cells in 96-well Plate A->C B Prepare Compound Serial Dilutions D Add Compound and Controls B->D C->D E Incubate (72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Add Solubilization Solution G->H I Measure Absorbance H->I J Calculate IC50 I->J

Caption: Workflow for the MTT Cytotoxicity Assay.

Part 2: Exploring the Antimicrobial Potential

The quinoline and tetrahydroquinoline scaffolds are present in many compounds with established antimicrobial activity against a variety of pathogenic bacteria and fungi.[2][4] The following section details a standardized method for assessing the antimicrobial potential of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Step-by-Step Methodology:

  • Microorganism and Inoculum Preparation:

    • Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

    • Incubate the broth culture until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[9]

  • Inoculation, Incubation, and MIC Determination:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[9]

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value in µg/mL.

CompoundMicrobial StrainMIC (µg/mL)
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinolineStaphylococcus aureusTo be determined
5-bromo-8-fluoro-1,2,3,4-tetrahydroquinolineEscherichia coliTo be determined
Ciprofloxacin (Positive Control)Staphylococcus aureusTo be determined
Ciprofloxacin (Positive Control)Escherichia coliTo be determined
Experimental Workflow Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Compound Serial Dilutions B->C D Incubate (16-20h) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Part 3: Assessing the Neuroprotective Potential

Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents, potentially through their antioxidant properties and their ability to modulate neuronal signaling pathways.[3] The following protocol describes an in vitro assay to evaluate the neuroprotective effects of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline against oxidative stress-induced neurotoxicity.

Experimental Protocol: Neuroprotection Against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).[12]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Use a neuronal cell line such as SH-SY5Y or Neuro-2A.[12][13]

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.

  • Compound Treatment and Induction of Neurotoxicity:

    • Pre-treat the cells with various concentrations of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a predetermined concentration of H₂O₂ to the wells (excluding the control wells).[12]

    • Include control wells with untreated cells, cells treated only with the compound, and cells treated only with H₂O₂.

  • Assessment of Cell Viability:

    • After an incubation period (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay described previously.

Data Presentation and Interpretation

The neuroprotective effect can be quantified as the percentage of cell viability in the presence of the compound and H₂O₂ compared to the cells treated with H₂O₂ alone.

TreatmentConcentration% Cell Viability
Control (Untreated)-100%
H₂O₂ aloneX µMTo be determined
Compound aloneY µMTo be determined
Compound + H₂O₂Y µM + X µMTo be determined
Experimental Workflow Visualization

Neuroprotection_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture and Seed Neuronal Cells B Pre-treat with Test Compound A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D Incubate (24h) C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Quantify Neuroprotection E->F

Caption: Workflow for the In Vitro Neuroprotection Assay.

Part 4: Synthesis and Characterization

Following synthesis, the identity and purity of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline would be unequivocally confirmed using a suite of standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion and Future Directions

Based on the extensive biological activities reported for the tetrahydroquinoline scaffold and the known influence of halogen substituents in medicinal chemistry, 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline emerges as a compound of significant interest with potential anticancer, antimicrobial, and neuroprotective properties. The experimental frameworks provided in this guide offer a robust starting point for the systematic in vitro evaluation of these hypothesized activities.

Positive results from these initial screenings would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs to identify key structural features that contribute to activity and to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease.

The exploration of novel, functionalized tetrahydroquinolines like the one discussed herein remains a promising endeavor in the ongoing quest for new and effective therapeutic agents.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC.
  • In vitro neurology assays - InnoSer.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against i
  • Methods for in vitro evaluating antimicrobial activity: A review - ResearchG
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - Our journal portfolio - PLOS.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers.
  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents - MDPI.
  • N-Substituted tetrahydroquinolines with outstanding biological activity.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI.
  • Drugs incorporating tetrahydroquinolines.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed.
  • The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers - Benchchem.
  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Deriv
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.
  • 5-Bromoquinoline synthesis - ChemicalBook.
  • A Comparative Analysis of the Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs - Benchchem.

Sources

Exploratory

The Strategic Role of Halogenation in 1,2,3,4-Tetrahydroquinoline Scaffolds: A Guide for Drug Discovery and Chemical Synthesis

Abstract The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The strategic introduction of halogen ato...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The strategic introduction of halogen atoms onto this framework serves as a powerful tool for modulating physicochemical properties, metabolic stability, and target-binding interactions, thereby offering a pathway to enhanced therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of halogenated 1,2,3,4-tetrahydroquinolines. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical space. We will delve into established and emerging synthetic methodologies, explore the utility of the carbon-halogen bond as a synthetic handle for further molecular diversification, and survey the landscape of their pharmacological activities, supported by structure-activity relationship (SAR) studies.

Introduction: The Significance of Halogenated 1,2,3,4-Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline moiety is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[4][5][6][7] Halogenation, the process of introducing one or more halogen atoms into a molecular structure, is a well-established strategy in medicinal chemistry to fine-tune the properties of a lead compound.

The introduction of halogens can influence a molecule in several ways:

  • Lipophilicity and Bioavailability: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to an increased half-life of the drug.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

  • Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing its reactivity and interactions.

This guide will provide a detailed exploration of how these effects are leveraged in the context of the 1,2,3,4-tetrahydroquinoline scaffold.

Synthetic Strategies for Halogenated 1,2,3,4-Tetrahydroquinolines

The synthesis of halogenated 1,2,3,4-tetrahydroquinolines can be broadly categorized into two main approaches: the halogenation of a pre-formed tetrahydroquinoline core and the cyclization of halogenated precursors.

Direct Halogenation of the 1,2,3,4-Tetrahydroquinoline Core

Direct electrophilic halogenation of the 1,2,3,4-tetrahydroquinoline ring system is a common method for introducing halogen atoms. The regioselectivity of this reaction is governed by the electronic nature of the aromatic ring and the directing effects of the substituents.

Experimental Protocol: Electrophilic Bromination of N-acetyl-1,2,3,4-tetrahydroquinoline

  • Protection of the Nitrogen: To prevent side reactions and control regioselectivity, the nitrogen of 1,2,3,4-tetrahydroquinoline is typically protected, for example, as an N-acetyl derivative.

  • Reaction Setup: The N-acetyl-1,2,3,4-tetrahydroquinoline is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

  • Addition of Brominating Agent: A solution of bromine in the same solvent is added dropwise to the reaction mixture at a controlled temperature, often at room temperature or below.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired brominated N-acetyl-1,2,3,4-tetrahydroquinoline.

Synthesis from Halogenated Precursors

An alternative and often more regioselective approach involves the cyclization of appropriately substituted and halogenated aniline or amino alcohol derivatives. This strategy allows for precise control over the position of the halogen atom on the aromatic ring.

2.2.1. Reductive Cyclization of Halogenated Nitroarenes

One powerful method involves the reductive cyclization of halogenated 2-nitrochalcones or related compounds.[1]

Experimental Protocol: Reductive Cyclization of a Halogenated 2-Nitrochalcone

  • Substrate Preparation: A halogenated 2-nitrochalcone is synthesized via a Claisen-Schmidt condensation between a halogenated 2-nitrobenzaldehyde and an appropriate acetophenone.

  • Hydrogenation: The nitrochalcone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction Monitoring: The reaction is monitored for the consumption of the starting material.

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude halogenated 1,2,3,4-tetrahydroquinoline is purified by column chromatography.

G cluster_synthesis Synthetic Strategies Halogenated_Aniline Halogenated Aniline Derivative Cyclization Cyclization Reaction (e.g., Povarov, Friedel-Crafts) Halogenated_Aniline->Cyclization Halogenated_THQ Halogenated 1,2,3,4-Tetrahydroquinoline Cyclization->Halogenated_THQ THQ_Core 1,2,3,4-Tetrahydroquinoline Core Electrophilic_Halogenation Electrophilic Halogenation (e.g., NBS, Br2) THQ_Core->Electrophilic_Halogenation Electrophilic_Halogenation->Halogenated_THQ

Caption: Overview of synthetic routes to halogenated 1,2,3,4-tetrahydroquinolines.

Reactivity of Halogenated 1,2,3,4-Tetrahydroquinolines: A Gateway to Molecular Diversity

The carbon-halogen bond on the 1,2,3,4-tetrahydroquinoline scaffold serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of aryl halides. Halogenated tetrahydroquinolines are excellent substrates for these transformations.[8][9]

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to form carbon-carbon bonds. A study by Ökten et al. describes the synthesis of various aryl-substituted tetrahydroquinolines via Suzuki-Miyaura coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with different phenylboronic acids.[8]

Table 1: Suzuki-Miyaura Coupling of Brominated 1,2,3,4-Tetrahydroquinolines [8]

EntryHalogenated THQBoronic AcidProductYield (%)
16-Bromo-THQPhenylboronic acid6-Phenyl-THQ75
26-Bromo-THQ4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-THQ82
36,8-Dibromo-THQPhenylboronic acid6,8-Diphenyl-THQ80
46,8-Dibromo-THQ4-(Methylthio)phenylboronic acid6,8-Bis(4-(methylthio)phenyl)-THQ82

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydroquinoline [8]

  • Reaction Setup: A mixture of 6-bromo-1,2,3,4-tetrahydroquinoline, the corresponding arylboronic acid (1.1 equivalents), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) (3 mol%), and a base like sodium carbonate (2 equivalents) is placed in a reaction vessel.

  • Solvent Addition: A suitable solvent system, typically a mixture of toluene, ethanol, and water, is added.

  • Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the desired aryl-substituted 1,2,3,4-tetrahydroquinoline.

G cluster_reactivity Reactivity and Diversification cluster_reactions Examples Halogenated_THQ Halogenated 1,2,3,4-Tetrahydroquinoline Cross_Coupling Palladium-Catalyzed Cross-Coupling Reactions Halogenated_THQ->Cross_Coupling Diversified_Products Diversified Tetrahydroquinoline Derivatives Cross_Coupling->Diversified_Products Suzuki Suzuki-Miyaura (C-C bond formation) Heck Heck (C-C bond formation) Sonogashira Sonogashira (C-C bond formation) Buchwald Buchwald-Hartwig (C-N, C-O bond formation)

Sources

Foundational

discovery and history of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

This guide provides a technical deep-dive into 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline , a "privileged scaffold" in modern medicinal chemistry. Discovery, Synthesis, and Medicinal Utility of a Key Pharmacophore Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline , a "privileged scaffold" in modern medicinal chemistry.

Discovery, Synthesis, and Medicinal Utility of a Key Pharmacophore

Executive Summary: The "Fluoro-Switch" Scaffold

In the landscape of drug discovery, 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1153255-07-2) represents a high-value intermediate designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges. Unlike simple quinolines, this disubstituted tetrahydroquinoline (THQ) integrates two critical design elements:

  • C8-Fluorine: A metabolic shield that blocks oxidative debulking at a vulnerable site while modulating the pKa of the N1 amine.

  • C5-Bromine: A "growth vector" handle allowing for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecule into potent chemical space.

This guide details the discovery context, synthetic evolution, and application of this scaffold in oncology (PARP/Kinase inhibitors) and immunology (TLR7/8 antagonists).

Discovery & History: Evolution of the Scaffold

The "discovery" of 5-bromo-8-fluoro-1,2,3,4-THQ is not tied to a single serendipitous event but rather to the systematic evolution of quinoline pharmacophores in the early 21st century.

The "Halogen Walk" Era (2000s–2010s)

Early quinoline drugs often suffered from rapid metabolism at the carbocyclic ring (positions 5, 6, 7, 8). Medicinal chemists employed a "halogen walk" strategy—systematically placing halogens around the ring to block Cytochrome P450 (CYP) oxidation sites.

  • The Problem: Unsubstituted THQs are prone to oxidation at C8 and N-dealkylation.

  • The Solution: Introduction of fluorine at C8.[1][2][3] The C-F bond is metabolically stable and electron-withdrawing, lowering the basicity of the N1 nitrogen (preventing non-specific binding).

  • The Expansion: To turn this stable core into a drug, a reactive handle was needed. The C5 position, electronically distinct from the C8-fluoro, was identified as the optimal site for bromination, creating a versatile building block.

Key Patent Appearances

The molecule gained prominence in patent literature around 2010–2017 , appearing as a critical intermediate in:

  • TLR7/8 Antagonists: Used to synthesize small-molecule immunomodulators for viral infections and oncology (e.g., WO2017106607).

  • PCSK9 Binders: Utilized in the synthesis of lipid-lowering agents, where the THQ core mimics peptide turns (WO2017147328).

Synthetic Chemistry & Manufacturing

The synthesis of 5-bromo-8-fluoro-1,2,3,4-THQ requires overcoming a regioselectivity challenge. Direct bromination of 8-fluoro-1,2,3,4-THQ typically yields the 6-bromo isomer due to the directing effect of the amine (para-direction). Therefore, the "Reduction-Last" strategy is the industry standard.

The "Reduction-Last" Protocol

This route ensures the correct halogen placement by establishing the substitution pattern on the aromatic quinoline precursor before reducing the heterocyclic ring.

Step 1: Bromination of 8-Fluoroquinoline
  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile/DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). In quinoline, the nitrogen deactivates the pyridine ring, directing EAS to the carbocyclic ring (positions 5 and 8). With C8 blocked by Fluorine, C5 becomes the primary nucleophilic site.

  • Outcome: 5-Bromo-8-fluoroquinoline.[1][2][3][4][5][6]

Step 2: Selective Reduction
  • Challenge: Reducing the pyridine ring without debrominating the C5-Br bond (hydrogenolysis).

  • Reagents: Sodium Cyanoborohydride (NaBH3CN) in Acetic Acid, or Pyridine-Borane complexes.

  • Note: Catalytic hydrogenation (H2/Pd-C) is avoided as it rapidly cleaves the C-Br bond.

  • Outcome: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.

Visualizing the Synthesis Logic

The following diagram illustrates the regioselectivity logic and the "Reduction-Last" pathway.

SynthesisPath cluster_logic Regioselectivity Logic Start 8-Fluoroquinoline (Aromatic) Inter 5-Bromo-8-fluoroquinoline (Intermediate) Start->Inter NBS (Bromination) Targets C5 Product 5-Bromo-8-fluoro- 1,2,3,4-THQ (Target) Inter->Product NaBH3CN/AcOH (Selective Reduction) DeadEnd 6-Bromo Isomer (Undesired) Direct 8-Fluoro-THQ Direct->DeadEnd NBS (Targets C6 - Para to N)

Figure 1: Synthetic flowchart contrasting the successful "Reduction-Last" route (Green) against the failed direct bromination route (Red).

Medicinal Chemistry Applications

The utility of this scaffold lies in its ability to be functionalized at two distinct vectors.

Structural Activity Relationship (SAR)
PositionSubstituentFunctionMechanism
C5 Bromine (Br)Growth Vector Site for Suzuki/Buchwald coupling to attach aryl/heteroaryl tails (e.g., extending into a kinase binding pocket).
C8 Fluorine (F)Metabolic Shield Blocks P450 oxidation at C8; lowers pKa of N1 to improve oral bioavailability and blood-brain barrier penetration.
N1 Amine (NH)Anchor Point H-bond donor for receptor binding; site for alkylation/acylation to attach linkers.
Case Study: TLR7/8 Antagonists

In the development of Toll-like receptor antagonists (e.g., Patent WO2017106607), the 5-bromo-8-fluoro-THQ core serves as a rigid spacer.

  • Coupling: The C5-Br is coupled to a solubilizing piperidine or pyrrolidine moiety.

  • Acylation: The N1-H is acylated with a heteroaryl chloride.

  • Result: The fluorine atom locks the conformation via intramolecular electrostatic interactions, enhancing potency against the TLR receptor.

Technical Specifications & Handling

Physical Properties
  • Molecular Formula: C9H9BrFN

  • Molecular Weight: 230.08 g/mol

  • Appearance: Off-white to pale yellow solid or viscous oil (depending on purity/salt form).

  • Solubility: Soluble in DMSO, DCM, Methanol; insoluble in water.

Safety & Stability (H-Statements)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin/eye irritation.

  • Storage: Light sensitive (de-bromination risk). Store under inert gas at 2-8°C.

References

  • Preparation of substituted quinolines and isoquinolines. Source:Organic Syntheses, Coll. Vol. 80, p. 200 (2003). Context: Establishes the protocol for bromination of quinoline cores (NBS/H2SO4 method). URL:[Link]

  • Polycyclic TLR7/8 Antagonists and Use Thereof.
  • Compounds for Binding Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9).
  • Reinvestigation of bromination of 8-substituted quinolines. Source:ACG Publications, Org.[7] Commun. 9:4 (2016) 94-102. Context: Technical verification of regioselectivity in brominating 8-substituted quinolines. URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthetic routes for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Executive Summary The 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (BF-THQ) scaffold represents a high-value pharmacophore in medicinal chemistry. The specific substitution pattern—an 8-fluoro group for metabolic stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (BF-THQ) scaffold represents a high-value pharmacophore in medicinal chemistry. The specific substitution pattern—an 8-fluoro group for metabolic stability and conformational bias, combined with a 5-bromo handle—enables versatile downstream functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the sterically accessible 5-position.

This guide details a robust, scalable, two-step synthetic protocol. Unlike direct halogenation of tetrahydroquinoline, which suffers from poor regioselectivity (favoring the 6-position), this route utilizes a construct-then-reduce strategy. We first establish the halogenation pattern on the aromatic quinoline core via a regioselective Skraup cyclization, followed by a chemoselective reduction that preserves the aryl bromide.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the 5-bromo-8-fluoro substitution pattern, a retrosynthetic disconnection reveals 5-bromo-2-fluoroaniline as the unambiguous starting material.

  • Route Logic:

    • Direct Bromination (Avoid): Bromination of 8-fluoro-1,2,3,4-tetrahydroquinoline directs the electrophile to the para position relative to the amine (position 6), yielding the incorrect isomer.

    • Selected Route (Convergent): The Skraup cyclization of 5-bromo-2-fluoroaniline forces ring closure at the vacant ortho position (C6 of the aniline), placing the fluorine at C8 and the bromine at C5 of the resulting quinoline. Subsequent reduction of the pyridine ring yields the target.

Retrosynthesis Figure 1: Retrosynthetic Strategy for Regiocontrol Target Target: 5-Bromo-8-fluoro-1,2,3,4-THQ Intermediate Intermediate: 5-Bromo-8-fluoroquinoline Target->Intermediate Chemoselective Reduction SM Starting Material: 5-Bromo-2-fluoroaniline Intermediate->SM Skraup Cyclization

Figure 1: Retrosynthetic strategy ensuring correct halogen placement.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Bromo-8-fluoroquinoline

This step utilizes a modified Skraup reaction. The use of Ferrous Sulfate (


) is critical to moderate the typically violent exotherm of this reaction.

Reagents & Materials:

Reagent Equiv. Role
5-Bromo-2-fluoroaniline 1.0 Limiting Reagent
Glycerol 3.5 Carbon Source (C2-C4)
Nitrobenzene 0.6 Oxidant
Sulfuric Acid (conc.) ~2.5 (vol) Solvent/Catalyst

| Ferrous Sulfate (


)  | 0.1 | Reaction Moderator |

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (essential for viscosity), a reflux condenser, and an internal temperature probe.

  • Mixing: Add 5-bromo-2-fluoroaniline, glycerol, nitrobenzene, and ferrous sulfate to the flask. Mix to form a slurry.

  • Acid Addition: Add concentrated sulfuric acid dropwise with stirring. Caution: Exothermic.

  • Heating: Heat the mixture gently to 100°C . Once the reaction initiates (indicated by reflux/bubbling), remove the heat source immediately. The exotherm will sustain the reaction for 15–30 minutes.

  • Reflux: Once the exotherm subsides, re-apply heat and reflux (~140–150°C ) for 4 hours to ensure completion.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with ice-water.

    • Basify to pH > 10 using 50% NaOH solution (keep temperature < 20°C with an ice bath).

    • Perform steam distillation to remove unreacted nitrobenzene.[2]

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
      ).[3]
      
  • Purification: Dry organics over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
    • Target Appearance: Off-white to pale yellow solid.[4]

Stage 2: Selective Reduction to 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Standard catalytic hydrogenation (


) poses a high risk of debromination (hydrodehalogenation). We employ Sodium Cyanoborohydride (

)
in acetic acid, which selectively reduces the pyridine ring of the quinoline while leaving the aryl bromide intact.

Reagents & Materials:

Reagent Equiv. Role
5-Bromo-8-fluoroquinoline 1.0 Substrate
Sodium Cyanoborohydride 3.0 - 4.0 Reducing Agent
Glacial Acetic Acid Solvent Solvent/Proton Source

| Methanol | Co-solvent | Solubility Enhancer (Optional) |

Procedure:

  • Dissolution: Dissolve 5-bromo-8-fluoroquinoline in Glacial Acetic Acid (0.2 M concentration) in a fume hood. Note:

    
     generates HCN gas in acid; ensure excellent ventilation.
    
  • Addition: Add Sodium Cyanoborohydride portion-wise over 30 minutes at room temperature.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS for the disappearance of the starting material (M+H 226/228) and appearance of product (M+H 230/232).

  • Quench: Carefully pour the reaction mixture into ice-water.

  • Neutralization: Slowly neutralize with solid

    
     or NaOH solution until pH ~8–9. Caution: Extensive foaming (
    
    
    
    ) will occur.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
     and concentrate. The product is often pure enough for use; otherwise, purify via silica gel chromatography (0–20% EtOAc in Hexanes).
    

Workflow Figure 2: Experimental Workflow Step1 Step 1: Skraup Rxn (Reflux, 4h) Workup1 Steam Distillation & Extraction Step1->Workup1 Step2 Step 2: Reduction (NaBH3CN, AcOH) Workup1->Step2 Workup2 Neutralization & Isolation Step2->Workup2 Final Pure Product (>97%) Workup2->Final

Figure 2: Step-by-step experimental workflow.

Quality Control & Validation

The following analytical markers confirm the identity of the product.

  • LC-MS:

    • Expected Mass: m/z = 230.0 / 232.0

      
      .
      
    • Isotope Pattern: 1:1 doublet characteristic of mono-brominated species.

  • 1H NMR (400 MHz,

    
    ): 
    
    • Aromatic Region: Two doublets (or dd) representing protons at C6 and C7. The coupling constants will reflect ortho coupling (~8-9 Hz).

    • Aliphatic Region:

      • 
         ~3.3 ppm (triplet, 2H, C2-
        
        
        
        adjacent to N).
      • 
         ~2.7 ppm (triplet, 2H, C4-
        
        
        
        benzylic).
      • 
         ~1.9 ppm (multiplet, 2H, C3-
        
        
        
        ).
    • Amine: Broad singlet ~4.0 ppm (exchangeable with

      
      ).
      

Safety & Handling

  • Skraup Reaction: The reaction can become violent.[1][2] Use of a blast shield is recommended during the initiation phase.

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Contact with acid releases Hydrogen Cyanide (HCN) gas. MUST be handled in a high-efficiency fume hood. Quench all glassware and waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Nitrobenzene: Toxic and suspected carcinogen. Avoid skin contact.[5]

References

  • Skraup Synthesis Protocol: Clarke, H. T.; Davis, A. W. "Quinoline."[1][2][4][6][7][8] Organic Syntheses, Coll.[1] Vol. 1, p. 478 (1941).[1] Link

  • Reduction of Quinolines: Gribble, G. W.; Heald, P. W. "Reactions of Sodium Borohydride in Acidic Media; III. Reduction of Quinolines and Isoquinolines."[3][6] Synthesis, 1975(10), 650-652. (Standard protocol for NaBH3CN reduction).

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (Analogous Chemistry): PMC - NCBI, "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation..." (Provides context on fluoro-substituted reduction stability). Link

  • Commercial Availability Validation: Sigma-Aldrich listing for 5-Bromo-8-fluoroquinoline (Precursor validation). Link

Sources

Application

Application Note: Pictet-Spengler Synthesis of 5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroisoquinoline

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the synthesis of the 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold. Critical Nomenclature & Scope Clarif...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the synthesis of the 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold.

Critical Nomenclature & Scope Clarification

Subject: Pictet-Spengler Reaction Target Scaffold: 1,2,3,4-Tetrahydroisoquinoline (THIQ) Distinction: The Pictet-Spengler reaction specifically cyclizes


-arylethylamines into tetrahydroisoquinolines .[1][2] It does not produce tetrahydroquinolines (THQs).[3] The 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline isomer is structurally distinct and typically synthesized via the reduction of the corresponding quinoline or via Povarov-type cyclizations.
Assumption:  Given the explicit request for "Pictet-Spengler," this guide details the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline .

Executive Summary

The 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline motif is a high-value pharmacophore, offering orthogonal functionalization handles (aryl bromide and aryl fluoride) for subsequent SAR expansion. This protocol utilizes a regioselective Pictet-Spengler cyclization of 2-(2-bromo-5-fluorophenyl)ethanamine with formaldehyde. The reaction is driven by the cooperative directing effects of the fluorine and the alkyl chain, ensuring exclusive closure at the C6 position of the phenyl ring (C8a in the isoquinoline numbering).

Retrosynthetic Analysis & Mechanism

The success of this synthesis relies on the electronic properties of the precursor. The fluorine atom at the meta position (relative to the ethylamine chain) acts as a critical regiocontrol element, directing electrophilic closure to the sterically accessible ortho position.

Pathway Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

PictetSpengler cluster_regio Regiocontrol Factors Precursor 2-(2-bromo-5-fluorophenyl)ethanamine (Amine Precursor) Imine Schiff Base / Iminium Ion (Intermediate) Precursor->Imine Condensation (-H2O) Formaldehyde Formaldehyde (C1 Source) Formaldehyde->Imine Transition Spengler Intermediate (Wheland Complex) Imine->Transition 6-endo-trig Cyclization (Acid Catalyzed) Product 5-Bromo-8-fluoro-1,2,3,4-THIQ (Final Scaffold) Transition->Product Re-aromatization Note1 Fluorine (pos 5) directs Ortho -> Target C6 Note2 Bromine (pos 2) directs Para -> Target C6

Figure 1: Mechanistic pathway and regiochemical rationale for the cyclization.

Experimental Protocol

Precursor Synthesis (Brief Overview)

Note: If 2-(2-bromo-5-fluorophenyl)ethanamine is not commercially available, it must be synthesized de novo.

  • Starting Material: 2-Bromo-5-fluorobenzaldehyde.

  • Henry Reaction: Condensation with nitromethane (

    
    ) using ammonium acetate (
    
    
    
    ) in acetic acid to yield the
    
    
    -nitrostyrene.
  • Reduction: Reduction of the nitrostyrene using

    
     (THF, 
    
    
    
    ) or
    
    
    to yield the target phenethylamine.
Core Protocol: Pictet-Spengler Cyclization

This protocol uses a modified TFA-catalyzed procedure that balances reactivity with the suppression of polymerization side products.

Reagents & Materials:

  • Substrate: 2-(2-bromo-5-fluorophenyl)ethanamine (1.0 equiv)

  • Electrophile: Paraformaldehyde (1.2 equiv) or Formalin (37% aq., 1.5 equiv)

  • Acid/Solvent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v)

  • Quench: Sat.

    
     (aq)
    

Step-by-Step Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add paraformaldehyde (1.2 equiv) in one portion.

    • Stir at room temperature for 1 hour under nitrogen. Note: The solution may become slightly cloudy as the imine/oxazolidine equilibrium establishes.

  • Cyclization:

    • Cool the mixture to

      
       using an ice bath.
      
    • Dropwise add TFA (approx. 5-10 equiv, or enough to make a 20% v/v solution in DCM). Caution: Exothermic.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Optimization Point: If TLC shows incomplete conversion after 4 hours, heat the reaction to reflux (

      
      ) for 2-12 hours. The electron-withdrawing bromine may slightly deactivate the ring, necessitating thermal energy.
      
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Slowly quench by pouring into a stirred mixture of ice and saturated

      
      . Ensure pH > 8.
      
    • Extract with DCM (

      
      ).[4]
      
    • Wash combined organics with brine, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is typically an oil or low-melting solid.

    • Purify via flash column chromatography (Silica Gel).

    • Eluent: DCM:MeOH:NH4OH (95:5:0.5). The free base is polar; the ammonia prevents tailing.

Isolation of the Hydrochloride Salt

For long-term storage, convert the free base to the HCl salt.

  • Dissolve the purified free base in minimal diethyl ether or ethanol.

  • Add 2M HCl in ether dropwise at

    
    .
    
  • Filter the white precipitate and wash with cold ether.

Data Analysis & Validation

Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
1H NMR

~4.0 ppm (s, 2H)
C1-H2 Protons: Distinctive singlet for the methylene bridge formed from formaldehyde. Confirms ring closure.
1H NMR

~7.0-7.5 ppm (2 signals)
Aromatic Protons: Should show only two aromatic protons (para-coupling pattern or isolated singlets depending on F-coupling). Loss of one aromatic proton from precursor.[1]
13C NMR

~40-50 ppm
C1, C3, C4 Carbons: Three distinct methylene signals in the aliphatic region.
HRMS [M+H]+Molecular ion corresponding to

+ H. Look for characteristic Br isotope pattern (1:1 doublet).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Ring DeactivationThe Br atom deactivates the ring. Increase temperature to reflux or switch solvent to 1,2-dichloroethane (reflux at 83°C).
"N-Methyl" Side Product Eschweiler-ClarkeIf using formalin/formic acid, N-methylation can occur. Use paraformaldehyde/TFA in anhydrous DCM.
Dimerization Methylene BridgeFormation of aminal dimer (N-CH2-N). Ensure dilute conditions (0.1 M) and sufficient acid to protonate the imine.

Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Handle in a fume hood.

  • Brominated Aromatics: Often toxic and potential irritants. Wear appropriate PPE (gloves, goggles).

  • Paraformaldehyde: Flammable solid; generates formaldehyde gas (carcinogen) upon depolymerization.

References

  • Pictet, A., & Spengler, T. (1911).[1][2][5] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.[1]

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[1]

  • Yokoyama, A., et al. (2009). Synthesis of 5-bromo-8-nitroisoquinoline derivatives. Chemical and Pharmaceutical Bulletin.
  • BLD Pharm. (n.d.). 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Product Page. (Reference for commercial availability of the quinoline isomer).

Sources

Method

Application Note: Bischler-Napieralski Synthesis of 5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroisoquinoline Analogs

Part 1: Executive Summary & Scope Correction Scope and Nomenclature Clarification CRITICAL SCIENTIFIC NOTE: The Bischler-Napieralski (BN) reaction is the standard method for synthesizing 3,4-dihydroisoquinolines , which...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scope Correction

Scope and Nomenclature Clarification

CRITICAL SCIENTIFIC NOTE: The Bischler-Napieralski (BN) reaction is the standard method for synthesizing 3,4-dihydroisoquinolines , which are subsequently reduced to 1,2,3,4-tetrahydroisoquinolines (THIQs) .

While the prompt specifies "Tetrahydroquinoline" (a structure with the nitrogen in the 1-position relative to the benzene ring), the BN reaction mechanism (cyclodehydration of


-phenethylamides) inherently produces the Isoquinoline  core (nitrogen in the 2-position). Synthesizing a tetrahydroquinoline via BN would require a homologous 

-(3-phenylpropyl)amide, a reaction known to be kinetically disfavored and prone to polymerization.

Assumption of Intent: Based on the specific halogenation pattern (5-bromo-8-fluoro) common in current medicinal chemistry scaffolds (e.g., for selective serotonin reuptake inhibitors or PARP inhibitors), this guide addresses the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline .

Application Overview

This protocol details the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline starting from 2-bromo-5-fluorobenzaldehyde.[1][2][3] The presence of electron-withdrawing halogens on the aromatic ring significantly deactivates the substrate toward the critical Electrophilic Aromatic Substitution (EAS) step.

Key Technical Challenges:

  • Deactivation: The inductive withdrawal by Fluorine and Bromine raises the energy barrier for cyclization.

  • Regioselectivity: Directing the cyclization to the correct carbon to ensure the 5-Br, 8-F substitution pattern.

  • Solution: Utilization of the Movassaghi Modification (Triflic Anhydride/2-Chloropyridine) to generate a highly reactive nitrilium intermediate, overcoming the electronic deactivation of the ring.[4]

Part 2: Retrosynthetic Analysis & Mechanism

To achieve the 5-bromo-8-fluoro substitution pattern in the final THIQ, the starting material must be 2-bromo-5-fluorophenethylamine .

  • Regiochemistry Logic:

    • Position 5 (THIQ): Corresponds to the position ortho to the ethylamine attachment in the precursor. We use Bromine at the ortho position (C2 of phenyl) to block it and force cyclization to the other side? No.

    • Correction: In the THIQ numbering, position 5 is adjacent to the bridgehead (C4a). Position 8 is adjacent to the nitrogen (C8a).

    • Precursor Selection: 2-bromo-5-fluorophenethylamine .

      • Br at C2 (Ortho): Becomes C5 in the THIQ (adjacent to the C4a bridgehead).

      • F at C5 (Meta): Becomes C8 in the THIQ (adjacent to the C8a closure point).

      • Cyclization Site: Occurs at C6 . This position is activated by the ortho-Fluorine (resonance donor) and the ortho-alkyl chain, making this specific substrate highly viable despite general deactivation.

Pathway Visualization

Retrosynthesis cluster_legend Legend Target 5-Bromo-8-Fluoro-THIQ (Target) Imine Dihydroisoquinoline Intermediate Target->Imine Reduction (NaBH4) Amide N-Acetyl-2-bromo- 5-fluorophenethylamine Imine->Amide Bischler-Napieralski (Tf2O, 2-Cl-Py) Amine 2-Bromo-5-fluoro- phenethylamine Amide->Amine Acylation (Ac2O) Aldehyde 2-Bromo-5-fluoro- benzaldehyde Amine->Aldehyde Henry Rxn + Reduction L1 Final Product L2 Key Intermediate

Figure 1: Retrosynthetic pathway designed to secure the 5-Br, 8-F regiochemistry.

Part 3: Experimental Protocols

Protocol A: Precursor Synthesis (Amide Formation)

Prerequisite: Synthesis of 2-bromo-5-fluorophenethylamine via Henry Reaction of 2-bromo-5-fluorobenzaldehyde followed by LAH reduction.

  • Reagents:

    • 2-bromo-5-fluorophenethylamine (10.0 mmol)

    • Acetic Anhydride (12.0 mmol)

    • Triethylamine (15.0 mmol)

    • DCM (Anhydrous, 50 mL)

  • Procedure:

    • Dissolve amine in DCM under

      
       atmosphere at 0°C.
      
    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Warm to RT and stir for 2 hours (Monitor by TLC).

    • Workup: Wash with 1N HCl, then sat.

      
      . Dry over 
      
      
      
      .[1][5]
    • Yield Expectation: >90% (Off-white solid).

Protocol B: The Bischler-Napieralski Cyclization (Movassaghi Method)

Rationale: Standard


 conditions often require reflux temperatures that can degrade halogenated substrates. The Movassaghi modification uses Triflic Anhydride (

) to activate the amide at low temperature, preventing tar formation and increasing yield on electron-deficient rings [1, 5].
  • Reagents:

    • Amide substrate (5.0 mmol)

    • 2-Chloropyridine (6.0 mmol) - Acts as a mild base/buffer.

    • Trifluoromethanesulfonic anhydride (

      
      ) (5.5 mmol)
      
    • DCM (Anhydrous, 25 mL)

  • Procedure:

    • Activation: In a flame-dried flask under Argon, dissolve the amide and 2-Chloropyridine in DCM. Cool to -78°C .

    • Addition: Add

      
       dropwise over 10 minutes. The solution may turn yellow/orange (formation of nitrilium ion).
      
    • Cyclization: Allow the mixture to warm slowly to 0°C over 2 hours, then to RT for 1 hour.

    • Monitoring: Check consumption of amide by LC-MS. The intermediate dihydroisoquinoline is unstable; proceed immediately to reduction or isolate with extreme care (neutral alumina).

    • Critical Checkpoint: Do not quench with water yet if performing a "one-pot" reduction.

Protocol C: Reduction to Tetrahydroisoquinoline
  • Reagents:

    • Sodium Borohydride (

      
      ) (10.0 mmol)
      
    • Methanol (MeOH) (20 mL)

  • Procedure:

    • Cool the reaction mixture from Protocol B to 0°C.

    • Carefully add MeOH (exothermic).

    • Add

      
       in portions.
      
    • Stir at RT for 2 hours.

    • Quench: Add water (10 mL) followed by 1N NaOH to pH > 10.

    • Extraction: Extract with DCM (3x). Dry organic layer over

      
      .[5]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 4: Data & Optimization

Comparison of Cyclization Agents

The following table summarizes expected outcomes based on electronic parameters of the 5-bromo-8-fluoro system.

Reagent SystemConditionsEst. YieldProsCons

/ 2-Cl-Py
-78°C to RT, DCM75-85% Mild; High tolerance for halogens; Clean profile.Reagents are moisture sensitive and costly.

Reflux, Toluene40-55%Cheap; Standard industrial method.High temp causes dehalogenation or tarring; Low yield.

Reflux, Xylene30-45%Very robust for simple substrates.Heterogeneous; difficult workup; harsh conditions.
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Reaction Analysis Check1 SM Consumed? Start->Check1 Check2 Product Detected? Check1->Check2 Yes Issue1 Issue: Activation Failure Check1->Issue1 No Issue2 Issue: Polymerization/Tar Check2->Issue2 No (Black mix) Issue3 Issue: Wrong Regioisomer Check2->Issue3 Yes (Wrong NMR) Sol1 Ensure anhydrous Tf2O; Increase temp to 0°C earlier. Issue1->Sol1 Sol2 Decrease temp; Use 2-Cl-Pyridine buffer; Avoid POCl3 reflux. Issue2->Sol2 Sol3 Verify Precursor Structure; Check NMR for 5-Br vs 7-Br. Issue3->Sol3

Figure 2: Troubleshooting logic for the cyclization step.

Part 5: References

  • Movassaghi, M., & Hill, M. D. (2008).[4][6] Single-step synthesis of pyrimidine derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. (Methodology adapted from: Organic Letters, 2008, 10, 3485-3488).

  • Larsen, R. D., et al. (1991).[4] A modified Bischler-Napieralski procedure for the synthesis of 3,4-dihydroisoquinolines.[4][7][8] The Journal of Organic Chemistry, 56(21), 6034-6038.

  • Fodor, G., & Nagubandi, S. (1980).[4] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[4]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from

  • BenchChem. (2025).[5] Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.

Sources

Application

Application Notes and Protocols for the Synthesis of Substituted Tetrahydroquinolines via Domino Reactions

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged N-heterocyclic motif prevalent in a vast array of natural products and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged N-heterocyclic motif prevalent in a vast array of natural products and pharmaceutically active compounds.[1][2][3] Its synthesis has been a long-standing objective for organic chemists. Domino reactions, also known as cascade or tandem reactions, have emerged as a highly efficient and elegant strategy for constructing complex molecules like THQs in a single operation.[1][2] These processes offer significant advantages, including increased atom economy, reduced waste, and the circumvention of intermediate isolation and purification steps, aligning with the principles of green chemistry.[2] This guide provides an in-depth exploration of key domino strategies for synthesizing substituted tetrahydroquinolines, complete with mechanistic insights, field-proven protocols, and expert commentary on experimental choices.

Section 1: The Povarov Reaction: A Three-Component Domino Approach to Tetrahydroquinolines

The Povarov reaction is arguably the most powerful and versatile domino strategy for assembling the tetrahydroquinoline core.[4] It is a three-component reaction that typically involves an aniline, an aldehyde, and an electron-rich alkene, which converge to form the THQ skeleton through a formal aza-Diels-Alder [4+2] cycloaddition.[3][5] While initially described as a concerted pericyclic reaction, extensive mechanistic studies, particularly for the acid-catalyzed variants, have provided strong evidence for a stepwise pathway.[6][7] This stepwise mechanism involves an initial Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type cyclization), which offers multiple points for stereochemical control.[7]

Mechanistic Pathway: Stepwise Cationic Povarov Reaction

The reaction is initiated by the condensation of an aniline and an aldehyde to form an N-arylimine. An acid catalyst then activates the imine, rendering it sufficiently electrophilic to be attacked by the electron-rich alkene. The resulting intermediate undergoes a subsequent intramolecular cyclization to yield the final tetrahydroquinoline product.

Povarov_Mechanism Figure 1: Stepwise Cationic Povarov Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Imine Activation cluster_3 Step 3: Mannich-Type Addition cluster_4 Step 4: Intramolecular Cyclization cluster_5 Step 5: Regeneration Aniline Aniline Imine N-arylimine Aniline->Imine - H₂O Aldehyde Aldehyde Aldehyde->Imine Imine_cat N-arylimine Iminium Activated Iminium Ion Imine_cat->Iminium Iminium_add Activated Iminium Ion Catalyst H⁺ (Acid Catalyst) Catalyst->Iminium Mannich_Adduct Mannich Adduct (Cationic Intermediate) Iminium_add->Mannich_Adduct Alkene Electron-Rich Alkene Alkene->Mannich_Adduct Mannich_Adduct_cyc Mannich Adduct THQ_cat Tetrahydroquinoline (Protonated) Mannich_Adduct_cyc->THQ_cat Intramolecular Electrophilic Aromatic Substitution THQ_cat_reg Tetrahydroquinoline (Protonated) THQ_final Final THQ Product Catalyst_reg H⁺ (Regenerated) THQ_cat_reg->THQ_final - H⁺ THQ_cat_reg->Catalyst_reg

Caption: Stepwise mechanism of the acid-catalyzed Povarov reaction.

Application Note & Protocol: Brønsted Acid-Catalyzed Three-Component Synthesis

Principle: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are highly effective and economical catalysts for the Povarov reaction.[8] They facilitate both the in situ formation of the N-arylimine and the subsequent cycloaddition cascade. The reaction is typically performed as a one-pot, three-component process, showcasing the efficiency of domino synthesis. The use of an arylamine, an aromatic aldehyde, and an electron-deficient alkyne (which generates an electron-rich β-enamino ester in situ) provides a highly convergent route to polysubstituted THQs.[8][9]

Experimental Protocol: Facile Synthesis of Functionalized Tetrahydroquinolines Adapted from: Xi, Y., et al., Beilstein J. Org. Chem. 2012, 8, 1839–1843.[8]

  • Reagent Preparation: To a 25 mL round-bottom flask, add the arylamine (4.0 mmol, 2.0 equiv.).

  • Initial Addition: Add methyl propiolate (2.0 mmol, 1.0 equiv.) and ethanol (10 mL).

  • Intermediate Formation: Stir the mixture at room temperature overnight. Causality Note: This extended period allows for the complete in situ formation of the β-enamino ester, which will act as the electron-rich component in the subsequent cycloaddition.

  • Second Addition: To the reaction mixture, add the aromatic aldehyde (2.0 mmol, 1.0 equiv.) and p-toluenesulfonic acid monohydrate (0.4 mmol, 0.2 equiv.).

  • Reaction: Stir the resulting solution at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired polysubstituted tetrahydroquinoline.

Data Summary:

EntryArylamineAromatic AldehydeProductYield (%)
1p-ToluidineBenzaldehyde1a 65
2p-Toluidine4-Chlorobenzaldehyde1b 67
3p-Toluidine4-Methylbenzaldehyde1c 61
4Aniline4-Methoxybenzaldehyde1d 58
54-BromoanilineBenzaldehyde1g 55

Table 1: Representative yields for the p-TsOH-catalyzed domino Povarov reaction. Data sourced from Xi, Y., et al. (2012).[8]

Application Note & Protocol: Catalytic Asymmetric Povarov Reaction

Principle: The synthesis of single-enantiomer drugs is paramount in pharmaceutical development. The Povarov reaction is amenable to asymmetric catalysis, allowing for the creation of up to three contiguous stereocenters with high enantioselectivity.[10] A highly effective strategy employs cooperative catalysis, using a combination of a chiral hydrogen-bond donor catalyst (like a chiral urea) and a Brønsted acid.[10][11][12] The chiral urea organizes the transition state assembly through hydrogen bonding, directing the facial selectivity of the alkene's approach to the iminium ion, which is generated by the Brønsted acid.

Experimental Protocol: Large-Scale Asymmetric Synthesis of a THQ Scaffold Adapted from: Comer, E., et al., ACS Comb. Sci. 2012, 14, 11, 624–631.[10]

  • Imine Formation: In an oven-dried flask under an argon atmosphere, dissolve the aldehyde (e.g., ethyl glyoxalate, 1.0 equiv.) and aniline (1.0 equiv.) in toluene. Add anhydrous MgSO₄ (2.0 equiv.) and stir at room temperature for 2-4 hours. Causality Note: Pre-forming the imine and removing water with a desiccant is crucial on a larger scale to ensure high conversion and prevent catalyst deactivation.

  • Catalyst Preparation: In a separate flame-dried flask under argon, add the chiral urea catalyst (2 mol%) and anhydrous p-toluenesulfonic acid (PTSA) (1 mol%). Causality Note: Anhydrous PTSA is preferred over other acids for large-scale reactions due to its stability and consistent activity.[10]

  • Reaction Setup: Cool the catalyst mixture to -60 °C in a suitable bath (e.g., chloroform/liquid N₂).

  • Cycloaddition: Filter the pre-formed imine solution directly into the cold catalyst mixture. Immediately add the dienophile (e.g., an N-protected pyrrole, 1.2 equiv.) dropwise over 10 minutes.

  • Reaction: Stir the reaction at -60 °C for 24-48 hours. Causality Note: Low temperature is critical for maximizing enantioselectivity by favoring the more ordered, lower-energy transition state directed by the chiral catalyst.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The enantiomeric ratio (er) can be determined by chiral HPLC analysis.

Data Summary:

DienophileCatalyst LoadingAcid LoadingYield (%)er
10c 5 mol%2.5 mol%6891:9
10d 5 mol%2.5 mol%7593:7
10c 2 mol%1 mol%6588:12

Table 2: Optimization of catalyst loading for the asymmetric Povarov reaction. Data sourced from Comer, E., et al. (2012).[10][13]

Section 2: Reductive Domino Reactions for THQ Synthesis

Reductive domino reactions constitute another powerful class of transformations for accessing the tetrahydroquinoline core. These sequences typically begin with the reduction of a nitro group to an aniline, which, being a potent nucleophile, immediately engages in a subsequent intramolecular cyclization reaction without being isolated.

Domino Reduction-Reductive Amination

Principle: This strategy is particularly effective for converting readily available 2-nitroaryl ketones or aldehydes into THQs.[1][14] The entire sequence is carried out in a single step under catalytic hydrogenation conditions. A catalyst such as Palladium on carbon (Pd/C) first facilitates the reduction of the nitro group to an amine. This in situ generated amine then rapidly condenses with the adjacent carbonyl group to form a cyclic imine, which is subsequently reduced under the same hydrogenation conditions to yield the final THQ product.[2][14]

Reductive_Amination_Workflow Figure 2: Domino Reduction-Reductive Amination Workflow Start 2-Nitroaryl Ketone/Aldehyde Step1 Step 1: Nitro Group Reduction (H₂, Pd/C) Start->Step1 Intermediate1 Anilino-Ketone Intermediate (in situ) Step1->Intermediate1 Step2 Step 2: Intramolecular Condensation (- H₂O) Intermediate1->Step2 Intermediate2 Cyclic Iminium Ion Step2->Intermediate2 Step3 Step 3: Imine Reduction (H₂, Pd/C) Intermediate2->Step3 End Substituted Tetrahydroquinoline Step3->End

Caption: Workflow for the one-pot synthesis of THQs via reductive amination.

Experimental Protocol: Synthesis of THQs from 2-Nitroarylketones Adapted from: Bunce, R. A., et al., as reviewed in Molecules 2014, 19(1), 204-232.[1]

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the 2-nitroarylketone (1.0 equiv.), 5% Palladium on carbon (5-10 mol% Pd), and a suitable solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (or nitrogen followed by hydrogen), and pressurize to 3-4 atm (approx. 45-60 psi).

  • Reaction: Agitate the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Safety Note: Catalytic hydrogenation should be performed in a well-ventilated fume hood. The Pd/C catalyst is pyrophoric when dry and should be handled with care, typically filtered while wet.

  • Work-up: Carefully vent the reaction vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tetrahydroquinoline, which can be further purified by crystallization or chromatography if necessary. This domino reaction often proceeds in very high yields (93-98%), yielding a clean product.[1]

Section 3: Summary and Strategic Application

Choosing the appropriate domino reaction depends on the desired substitution pattern of the target tetrahydroquinoline and the availability of starting materials.

Strategy_Decision_Tree Figure 3: Strategic Decision Guide for THQ Domino Synthesis Target Desired THQ Target Q1 Need for C2, C3, C4 Polysubstitution? Target->Q1 Q3 Starting from 2-Nitroaryl Ketone? Q1->Q3 No Povarov Use Povarov Reaction (Aniline + Aldehyde + Alkene) Q1->Povarov Yes Q2 Asymmetric Synthesis Required? Q2->Povarov No (Achiral) AsymPovarov Use Asymmetric Povarov (Chiral Catalyst) Q2->AsymPovarov Yes Q3->Povarov No ReductiveAmination Use Domino Reduction- Reductive Amination Q3->ReductiveAmination Yes Povarov->Q2

Sources

Method

applications of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in medicinal chemistry

Application Note: Precision Functionalization of 5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroquinoline Introduction: The Privileged THQ Scaffold In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroquinoline

Introduction: The Privileged THQ Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While the generic THQ core is ubiquitous, the specific substitution pattern of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (hereafter 5-Br-8-F-THQ ) offers a unique strategic advantage for drug discovery professionals.

This building block is not merely a passive intermediate; it is a bi-functional platform designed for high-throughput library generation and Lead Optimization (LO).

Why 5-Br-8-F-THQ?
  • The C-5 Bromine Handle: Positioned meta to the nitrogen, this halogen is electronically primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid installation of biaryl systems or heteroatomic side chains critical for target engagement (e.g., BET bromodomain inhibition, Kinase hinge binding).

  • The C-8 Fluorine Modulator: Positioned ortho to the amine nitrogen, the fluorine atom exerts a powerful inductive effect (

    
    ). This lowers the 
    
    
    
    of the N-1 amine, modulating its hydrogen-bond donor (HBD) capability and reducing lysosomal trapping. Furthermore, it blocks metabolic hydroxylation at the susceptible C-8 position, a common clearance pathway for THQ drugs.

Strategic Applications & SAR Logic

The utility of 5-Br-8-F-THQ is best understood through its vectors of modification. The diagram below illustrates the Structure-Activity Relationship (SAR) logic inherent to this scaffold.

SAR_Logic Core 5-Bromo-8-Fluoro-THQ (Core Scaffold) N1 N-1 Functionalization (Diversity Vector) Core->N1  Nucleophilic Attack C5 C-5 Cross-Coupling (Target Binding) Core->C5  Pd-Catalysis F8 C-8 Fluorine (ADME/PhysChem) Core->F8  Intrinsic Property Lib Library Generation (Ureas, Amides, Sulfonamides) N1->Lib Potency Biaryl Expansion (Kinase/BET Inhibitors) C5->Potency Stab Metabolic Blockade (pKa Modulation) F8->Stab

Figure 1: SAR Logic and functionalization vectors for the 5-Br-8-F-THQ scaffold.

Experimental Protocols

The following protocols are optimized for scalability and reproducibility. They are designed to be "self-validating"—intermediate checkpoints are included to ensure reaction success before proceeding.

Protocol A: N-1 Functionalization (Urea Formation)

Objective: To install a diversity element at the secondary amine without compromising the aryl bromide.

Reagents:

  • 5-Br-8-F-THQ (1.0 equiv)

  • Isocyanate (R-NCO) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

  • Triethylamine (TEA) (1.5 equiv) - Optional, only if using acid chloride instead of isocyanate.

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 5-Br-8-F-THQ  in anhydrous DCM.
    
  • Addition: Cool the solution to 0°C. Add the Isocyanate dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint (TLC/LCMS): Monitor consumption of starting material (

      
       in 20% EtOAc/Hex) and appearance of the urea product (lower 
      
      
      
      , distinct UV shift).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Expert Insight: The 8-fluoro substituent reduces the nucleophilicity of the N-1 amine compared to non-fluorinated THQs. If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv) or switch to a stronger electrophile (e.g., carbamoyl chloride).

Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Objective: To utilize the bromine handle for biaryl bond formation, a common motif in kinase inhibitors.

Reagents:

  • N-Functionalized 5-Br-8-F-THQ (1.0 equiv) - From Protocol A

  • Aryl Boronic Acid (1.5 equiv)

  • 
      (0.05 equiv) - Catalyst choice is critical.
    
  • 
      (3.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the THQ substrate, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous base. Sparge with Argon for 5 minutes.

  • Heating: Seal and heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

    • Checkpoint: The 8-Fluoro group is stable, but the C-5 Bromine is reactive. Ensure inert atmosphere to prevent debromination (proto-demetallation).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.

  • Purification: Silica gel chromatography.

Expert Insight: Why


? The bidentate ligand prevents coordination of the palladium to the quinoline nitrogen (if free) or the 8-Fluoro atom, which can poison monodentate catalysts like 

.

Comparative Data: The "Fluoro-Effect"

The following table summarizes the physicochemical impact of the 8-Fluoro substitution compared to the non-fluorinated parent, highlighting why this scaffold is preferred for lead optimization.

Feature5-Bromo-THQ (Parent)5-Bromo-8-Fluoro-THQ Impact on Drug Design
N-1 pKa ~5.0~3.5 Reduced basicity; less lysosomal trapping; improved permeability.
C-8 Metabolism High (Hydroxylation)Blocked Improved metabolic stability (

increase).
Lipophilicity (LogP) 2.83.1 Slight increase; F-atom modulation often improves CNS penetration.
Conformation Flexible N-InversionBiased F-H repulsion can lock the N-substituent conformation, improving binding entropy.

References

  • Tetrahydroquinoline Synthesis & Utility

    • Title: "Tetrahydroquinoline: An Efficient Scaffold as mTOR Inhibitor for the Treatment of Lung Cancer"[1][2]

    • Source: Future Medicinal Chemistry (2022)[1]

    • URL:[Link]

  • Halogen Effects in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"
    • Source: Bentham Science (Extrapol
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "5-Bromo-1,2,3,4-tetrahydroquinoline Compound Summary"
    • Source: PubChem[3][4]

    • URL:[Link]

  • Synthetic Protocols (Suzuki Coupling on THQ)

    • Title: "Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines"[5]

    • Source: Synthetic Communications (via ResearchG
    • URL:[Link]

Sources

Application

Application Note: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a Privileged Building Block in Organic Synthesis

Executive Summary In modern drug discovery, the shift from flat, sp2-hybridized aromatics to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the shift from flat, sp2-hybridized aromatics to three-dimensional, sp3-rich scaffolds is critical for improving clinical success rates. 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1153255-07-2) represents a highly versatile, privileged building block that perfectly aligns with this paradigm. Featuring a rigidified bicyclic core, a sterically demanding cross-coupling handle (5-bromo), and a stereoelectronically active metabolic shield (8-fluoro), this scaffold is increasingly utilized in the synthesis of epigenetic modulators, kinase inhibitors, and novel antimalarials [1].

As a Senior Application Scientist, I have designed this technical guide to navigate the specific stereoelectronic challenges of this molecule. This document provides self-validating, field-proven protocols for the orthogonal functionalization of this scaffold, ensuring high-fidelity library generation.

Structural Rationale & Physicochemical Profiling

The synthetic utility of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (THQ) is dictated by the interplay of its substituents. Understanding this causality is essential for successful experimental design:

  • The 8-Fluoro Substituent (Metabolic & Electronic Modulator): The highly electronegative fluorine atom at the 8-position exerts a strong inductive effect (-I) that pulls electron density away from the adjacent N1 amine. This significantly lowers the pKa of the amine, rendering it less nucleophilic than a standard unsubstituted THQ [2]. Biologically, this fluorine blocks oxidative dealkylation by CYP450 enzymes, improving the pharmacokinetic half-life of derived drug candidates.

  • The 5-Bromo Substituent (Cross-Coupling Handle): Positioned at C5, the bromine atom is sterically hindered by the equatorial protons of the C4 aliphatic position. This steric crowding can impede the oxidative addition of palladium during cross-coupling, dictating the strict requirement for specialized bidentate ligands.

  • The THQ Core (3D Vector Projection): The saturated ring introduces a fraction of sp3 carbons (Fsp3), which increases aqueous solubility and prevents the target from exhibiting pan-assay interference (PAINS) behaviors commonly associated with flat, reactive heteroaromatics [3].

Table 1: Physicochemical Profile & Synthetic Impact
PropertyValueSynthetic Causality & Impact
Chemical Formula C9H9BrFNCore scaffold prior to derivatization.
Molecular Weight 230.08 g/mol Low MW allows for extensive bi-directional functionalization while maintaining Lipinski Rule of 5 compliance.
N1 Amine Nucleophilicity Attenuated8-Fluoro inductive effect requires highly active coupling reagents (e.g., HATU) for efficient N-acylation.
C5 Steric Environment HinderedProximity to C4 aliphatic protons necessitates Pd catalysts with large bite angles (e.g., dppf) for Suzuki coupling.
Fsp3 (Fraction sp3) 0.33Enhances 3D character, improving target-binding thermodynamics compared to flat quinoline analogs.

Synthetic Workflows & Mechanistic Causality

To fully leverage this building block, an orthogonal dual-functionalization strategy must be employed.

The Causality of Sequence: Attempting a Suzuki-Miyaura cross-coupling directly on the unprotected 5-bromo-8-fluoro-THQ often leads to catastrophic reaction failure. The free secondary amine at N1 can competitively coordinate to the Palladium center (catalyst poisoning) or undergo unwanted Buchwald-Hartwig intra/intermolecular amination. Therefore, the rigorously validated workflow mandates N-functionalization first , followed by C5 cross-coupling .

G SM 5-Bromo-8-fluoro-THQ (Starting Material) PathA N-Acylation (Pathway A) SM->PathA HATU, DIPEA PathB Suzuki Coupling (Pathway B) SM->PathB Ar-B(OH)2, Pd cat. (Not Recommended) Int1 1-Acyl-5-bromo-8-fluoro-THQ (Stable Intermediate) PathA->Int1 Int2 5-Aryl-8-fluoro-THQ (Unstable/Side Reactions) PathB->Int2 Final 1-Acyl-5-aryl-8-fluoro-THQ (Target Scaffold) PathB->Final Int1->PathB Ar-B(OH)2, Pd(dppf)Cl2

Figure 1: Orthogonal functionalization of 5-bromo-8-fluoro-THQ via an N-first pathway.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) and mechanistic rationale for every critical step.

Protocol A: N-Acylation (Synthesis of 1-Acyl-5-bromo-8-fluoro-THQ)

Because the 8-fluoro group reduces the nucleophilicity of the N1 amine, standard EDC/HOBt couplings will stall. This protocol utilizes HATU to generate a highly reactive HOAt-active ester.

Reagents:

  • 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Aliphatic/Aromatic Carboxylic Acid (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 5-bromo-8-fluoro-THQ to the mixture. Heat the reaction to 50 °C. Causality: Elevated temperature overcomes the steric and electronic deactivation caused by the ortho-fluorine.

  • In-Process Control (IPC): Monitor via LC-MS after 4 hours. The starting material peak (m/z 230/232) should be completely consumed.

  • Workup & Validation: Cool to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer vigorously with 5% aqueous LiCl (3x). Causality: DMF is highly soluble in EtOAc; the high ionic strength of the LiCl solution forces the DMF into the aqueous phase, preventing contamination of the final product.

  • Isolation: Wash with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the stable 1-acyl intermediate.

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

This protocol addresses the steric hindrance at the C5 position by utilizing a catalyst with a large bite angle (99°), which forces the necessary geometry for efficient reductive elimination [4].

Table 2: Catalyst Optimization Rationale for C5 Coupling
Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(PPh3)4Na2CO3Toluene/H2O100< 20%Poor oxidative addition due to severe steric bulk at C5.
Pd2(dba)3 / XPhosK3PO4Dioxane/H2O10045%Better conversion, but significant protodeboronation of the boronic acid observed.
Pd(dppf)Cl2·CH2Cl2 K2CO3 Dioxane/H2O 90 > 85% Large bite angle of dppf perfectly accommodates C5 steric hindrance.

Reagents:

  • 1-Acyl-5-bromo-8-fluoro-THQ (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • K2CO3 (3.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk tube with the THQ intermediate, arylboronic acid, and K2CO3.

  • Degassing (Critical): Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Seal the vessel and heat to 90 °C for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Look for the disappearance of the brominated isotope pattern (M / M+2) and the appearance of the desired cross-coupled mass.

  • Workup & Scavenging: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove bulk palladium black. Extract the filtrate with EtOAc.

  • Palladium Removal: Treat the combined organic layers with SiliaMetS® Thiol (or equivalent metal scavenger) for 2 hours at 40 °C. Causality: Trace palladium can cause false positives in downstream biological assays (PAINS behavior). The thiol resin covalently binds residual Pd for easy removal via filtration.

  • Isolation: Filter off the scavenger resin, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the final dual-functionalized target.

References

  • Title : Photochemical synthesis of an epigenetic focused tetrahydroquinoline library Source : Chemical Science, 2021 URL : [Link]

  • Title : Fluorine in medicinal chemistry Source : Progress in Medicinal Chemistry, 2015 URL : [Link]

  • Title : Fused Tetrahydroquinolines Are Interfering with Your Assay Source : Journal of Medicinal Chemistry, 2023 URL : [Link]

  • Title : Synthesis and Suzuki–Miyaura Reactions of 3,6,8-Tribromoquinoline: A Structural Revision Source : Synlett, 2012 URL : [Link]

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize highly functionalized tetrahydroquinolines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize highly functionalized tetrahydroquinolines (THQs).

The synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline presents a textbook chemoselectivity trap. The primary bottleneck is not assembling the quinoline core, but rather the subsequent reduction of the pyridine ring. The highly labile carbon-bromine (C-Br) bond acts as a thermodynamic sink; under standard hydrogenation conditions, hydrodebromination outpaces ring saturation, destroying your target molecule.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your C-Br bond remains intact.

Synthetic Workflow & Decision Matrix

Chemoselectivity SM 5-Bromo-8-fluoroquinoline (Intermediate) PdC H2 + Pd/C (Standard Hydrogenation) SM->PdC Non-selective AuFA Formic Acid + Au/TiO2-R (Transfer Hydrogenation) SM->AuFA Chemoselective CuSi Silane + Cu(OAc)2 (Hydrosilylation) SM->CuSi Chemoselective Debrom 8-Fluoro-1,2,3,4-THQ (Debrominated Byproduct) PdC->Debrom C-Br Cleavage Target 5-Bromo-8-fluoro-1,2,3,4-THQ (Desired Target) AuFA->Target Intact C-Br CuSi->Target Intact C-Br

Chemoselective reduction pathways for 5-bromo-8-fluoroquinoline.

Section 1: Troubleshooting FAQs

Q1: Why do I get a complex mixture of regioisomers and tar during the initial quinoline core synthesis from 5-bromo-2-fluoroaniline? A: Traditional Skraup reactions rely on harsh oxidants (like nitrobenzene) and highly exothermic conditions. The fluorine atom at the ortho position strongly directs electrophilic attack to the para position (which is blocked by bromine) and the ortho position (C-6, where ring closure must occur). If the reaction overheats, the glycerol-derived acrolein intermediate rapidly polymerizes into tar. Solution: Switch to a modified Skraup protocol using sodium m-nitrobenzenesulfonate as a milder oxidant and strictly control the internal temperature during sulfuric acid addition.

Q2: When reducing 5-bromo-8-fluoroquinoline to the tetrahydroquinoline, I observe massive loss of the bromine atom. How can I prevent hydrodebromination? A: This is the primary failure point. Standard catalytic hydrogenation using Pd/C or PtO2 under H2 gas strongly favors oxidative addition into the C-Br bond. To preserve the halogen, you must abandon direct H2 gas and utilize Transfer Hydrogenation (TH) or Hydrosilylation .

  • Gold-Catalyzed Transfer Hydrogenation: Using rutile titania-supported gold nanoparticles (Au/TiO2-R) with formic acid (FA) provides excellent chemoselectivity for the pyridine ring over the C-Br bond[1].

  • Iridium Nanocatalysts: Reusable iridium nanocatalysts using formic acid as a reductant selectively reduce quinolines to THQs without triggering hydrodehalogenation[2].

Q3: Are silane-based reductions viable for this scaffold? A: Yes. Copper-catalyzed hydrosilylation using silanes (e.g., polymethylhydrosiloxane or phenylsilane) is highly efficient. Copper salts facilitate the selective reduction of the quinoline core without activating the aryl halide bond, providing access to the target tetrahydroquinoline under mild conditions[3].

Q4: Are there emerging methods for extreme chemoselectivity? A: Recent literature highlights the use of dinuclear rare earth metal alkyl complexes with ammonia borane. While primarily used for 1,2-reduction to dihydroquinolines, this system shows uniformly high reactivity for 8-fluoro-substituted and polyhalogenated quinolines without any dehalogenation[4].

Section 2: Quantitative Performance Data

The following table summarizes the expected outcomes of various reduction strategies when applied to halogenated quinolines.

Reduction StrategyReagents / CatalystChemoselectivity (C-Br Intact)Target Yield (%)Reaction Conditions
Direct Hydrogenation H2 (50 psi), 10% Pd/CPoor (<10%)<15%25°C, MeOH, 12h
Transfer Hydrogenation Au/TiO2-R, Formic AcidExcellent (>95%)85–92%100°C, Et3N/DMF, 12h
Iridium Nanocatalysis Ir-NCs, Formic AcidExcellent (>95%)80–90%80°C, H2O, 12h
Hydrosilylation Cu(OAc)2, PhSiH3High (>90%)80–88%25°C, THF, 24h

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Bromo-8-fluoroquinoline (Modified Skraup)

Causality: Glycerol acts as the carbon source, dehydrating in situ to form acrolein. The use of sodium m-nitrobenzenesulfonate prevents the over-oxidation and runaway exotherms typical of standard nitrobenzene oxidants, minimizing tar formation.

  • Setup: In a 250 mL round-bottom flask, combine 5-bromo-2-fluoroaniline (10.0 mmol), glycerol (30.0 mmol), and sodium m-nitrobenzenesulfonate (12.0 mmol).

  • Acid Addition: Cool the mixture to 0°C in an ice bath. Add concentrated H2SO4 (15 mL) dropwise over 30 minutes. Critical: Do not let the internal temperature exceed 10°C during addition to prevent acrolein polymerization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 135°C for 4 hours.

  • Self-Validation (In-Process): Quench a 50 µL aliquot in saturated NaHCO3 and extract with EtOAc. TLC (Hexane:EtOAc 4:1) should show complete consumption of the aniline (Rf ~0.6) and a new, strongly UV-active spot (Rf ~0.4). LC-MS must confirm the intermediate mass at m/z 226 [M+H]+.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NH4OH. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Chemoselective Transfer Hydrogenation (Au/TiO2-R Catalyzed)

Causality: Formic acid acts as a safe, controlled hydrogen donor[1]. The rutile titania-supported gold nanoparticles specifically coordinate the quinoline nitrogen, directing hydride transfer exclusively to the heteroaromatic ring while leaving the C-Br bond completely untouched[1].

  • Setup: In a heavy-walled pressure tube, load 5-bromo-8-fluoroquinoline (5.0 mmol), Au/TiO2-R catalyst (1 mol% Au), and a solvent mixture of Et3N/DMF (1:8 v/v, 10 mL).

  • Reagent Addition: Slowly add Formic Acid (50.0 mmol, 10 equivalents). Seal the tube.

  • Reduction: Heat the reaction mixture at 100°C for 12 hours under magnetic stirring.

  • Self-Validation (In-Process): Filter a small aliquot through Celite. Analyze the crude mixture via 1H-NMR. The disappearance of aromatic pyridine signals at δ 7.5–9.0 ppm and the appearance of broad aliphatic multiplets at δ 1.9, 2.8, and 3.3 ppm validate the saturation of the ring. High-Resolution Mass Spectrometry (HRMS) must show the target mass at m/z 230/232 with a strict 1:1 isotope ratio, validating the preservation of the bromine atom.

  • Workup: Filter the entire mixture through a Celite pad to recover the heterogeneous catalyst. Dilute the filtrate with water, extract with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate in vacuo to yield the pure 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.

References

1.[1] Heterogeneous GoldCatalyzed Selective Reductive Transformation of Quinolines with Formic Acid. Fudan University / Advanced Synthesis & Catalysis. 1 2.[2] Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. National Institutes of Health (NIH) / Chemical Science. 2 3.[3] Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes. Organic & Biomolecular Chemistry (RSC Publishing). 3 4.[4] Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters - ACS Publications. 4

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroquinoline

The following technical support guide is designed for researchers and drug development professionals working with 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . It synthesizes specific chemical behaviors of halogenated t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . It synthesizes specific chemical behaviors of halogenated tetrahydroquinolines with field-proven purification strategies.

[1]

Executive Summary

5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a sensitive intermediate often used as a scaffold in medicinal chemistry.[1][2] Unlike simple amines, this molecule presents three distinct challenges:

  • Dehalogenation Risk: The C5-Bromine is labile under standard hydrogenation conditions (Pd/C, H2), leading to des-bromo impurities.

  • Oxidation Sensitivity: The electron-rich tetrahydroquinoline (THQ) core is prone to oxidative aromatization back to the quinoline or formation of N-oxides/quinones upon exposure to air and light.

  • Separation Difficulty: The pKa of the product (~5.0) is very similar to the starting quinoline (~4.9), rendering standard acid-base extraction ineffective for separating starting material from product.

Module 1: Synthesis & Reaction Optimization

Preventing impurities is more effective than removing them.[1]

Q: I am seeing significant debrominated byproduct (8-fluoro-1,2,3,4-tetrahydroquinoline) in my LCMS. How do I stop this?

Diagnosis: You are likely using a metal-catalyzed hydrogenation method (e.g., Pd/C, PtO2) or a harsh hydride reduction.[1] Aryl bromides are highly susceptible to oxidative addition by Palladium, leading to hydrogenolysis.

The Fix: Switch to a Selective Hydride Reduction protocol.

  • Recommended Method: Use Sodium Cyanoborohydride (NaBH3CN) in Acetic Acid.

    • Mechanism:[3] The protonated quinoline (quinolinium ion) is reduced selectively by the cyano-modified borohydride, which is too mild to attack the C-Br bond.

  • Alternative: Sodium Borohydride (NaBH4) in Acetic Acid/THF at 0°C.

    • Note: Maintain temperature <10°C. Higher temperatures increase the risk of over-reduction or side reactions.

DOT Diagram: Selective Reduction Workflow

ReductionWorkflow Start Start: 5-Bromo-8-Fluoroquinoline Decision Choose Reductant Start->Decision PdC H2 / Pd/C Decision->PdC Avoid NaBH3CN NaBH3CN / AcOH (or NaBH4 < 10°C) Decision->NaBH3CN Recommended Fail FAILURE: Debromination (Yield Loss) PdC->Fail Success SUCCESS: Intact Bromide (Target Molecule) NaBH3CN->Success

Caption: Decision tree for retaining the C5-Bromine atom during reduction.

Module 2: Workup & Acid-Base Extraction

The "Rough Cut" to remove non-basic impurities.

Q: I tried an acid-base extraction to separate the product from the starting quinoline, but they co-extracted. Why?

Analysis: This is a common misconception.

  • Starting Material (Quinoline): Aromatic amine, pKa ≈ 4.9.

  • Product (THQ): Aniline-like amine, pKa ≈ 5.0–5.5. Because their pKa values are nearly identical, you cannot separate them by pH manipulation. Both will protonate and deprotonate at the same pH.

Q: So what is the utility of the workup?

Strategy: Use the workup to remove neutral impurities (solvents, non-basic side products) and inorganic salts (boron residues).

Optimized Workup Protocol:

  • Quench: Pour reaction mixture into ice-water.

  • Basify: Adjust pH to 10–11 using NaOH (aq). Crucial: Ensure pH > 9 to fully deprotonate the THQ.

  • Extract: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Tip: DCM is better for solubilizing the lipophilic brominated species.

  • Wash: Wash organic layer with Brine to remove boron salts.[4]

  • Dry: Na2SO4 and concentrate.

Module 3: Chromatography (The Polish)

The critical step for isolating pure material.

Q: My product streaks on the silica column, and I lose yield. How do I fix this?

Cause: The secondary amine (N-H) in the tetrahydroquinoline interacts strongly with acidic silanol groups on the silica gel, causing "tailing" and irreversible adsorption.

The Fix: Amine Deactivation of Silica. You must add a basic modifier to your mobile phase.[5]

Protocol:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0% → 20%).

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to the mobile phase.

    • Pre-treatment:[1] Flush the column with 1% TEA in Hexanes before loading your sample. This "caps" the active silanol sites.

Q: The starting material and product spots are very close on TLC. How do I separate them?

TLC Data (Typical in Hex/EtOAc 4:1):

  • Starting Quinoline: Rf ~ 0.5 (UV active, often fluorescent).[1]

  • Product (THQ): Rf ~ 0.4 (UV active, turns brown/red upon standing due to oxidation).

Separation Strategy:

  • Gradient Elution: Use a shallow gradient (e.g., 1% EtOAc increase per column volume).

  • Derivatization (The "Nuclear Option"): If the spots are inseparable:

    • Treat the crude mixture with Acetic Anhydride (1.1 eq) and Pyridine .

    • The THQ converts to the N-Acetyl amide (non-basic, much higher Rf, distinct polarity). The starting quinoline (tertiary) does not react.

    • Separate the Amide from the Quinoline easily.

    • Hydrolyze the amide (HCl/MeOH reflux) to recover the pure THQ.

Module 4: Storage & Stability

Preserving integrity after purification.[1]

Q: My white solid turned brown overnight. Is it ruined?

Diagnosis: You are witnessing oxidative degradation . Tetrahydroquinolines are electron-rich anilines that oxidize to quinones or N-oxides in air.

Stability Protocol:

Parameter Recommendation Reason
Physical State Convert to HCl Salt The free base is an oil/low-melting solid prone to oxidation. The HCl salt is a stable crystalline solid.
Storage Atmosphere Argon / Nitrogen Exclude oxygen to prevent aromatization.
Temperature -20°C Slows down kinetic oxidation pathways.

| Container | Amber Vial | Protects from light-induced radical formation. |

How to make the Salt: Dissolve the purified free base in minimal diethyl ether. Add 2M HCl in ether dropwise. Filter the white precipitate immediately and dry under vacuum.

References

  • Selective Reduction of Quinolines

    • Methodology: Sodium cyanoborohydride in acetic acid selectively reduces the heterocyclic ring of quinolines without affecting halogen substituents.
    • Source: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media."[1] Synthesis, 1975.

    • Verification:

  • pKa Values & Basicity

    • Data: 1,2,3,4-Tetrahydroquinoline is an N-alkyl aniline derivative (pKa ~5.0), distinct from the more basic aliphatic amines or the similar aromatic quinoline.[1]

    • Source: NIST Chemistry WebBook, SRD 69.[6]

    • Verification:[1]

  • Chromatographic Separation

    • Technique: Use of amine modifiers (TEA)
    • Source: Sielc Technologies, "Separation of 1,2,3,4-Tetrahydroquinoline."[1]

    • Verification:

Sources

Troubleshooting

side reactions in the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity and chemoselectivity challenges during the synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic pitfalls of this specific synthetic route and provide validated, scalable solutions.

Reaction Workflow & Common Pitfalls

Before diving into specific troubleshooting steps, it is critical to map out the electronic and structural logic of the quinoline core. The diagram below illustrates the optimal synthetic pathway versus the problematic side reactions that occur when reagents or sequencing are misapplied.

Pathway FQ 8-Fluoroquinoline B_FQ 5-Bromo-8-fluoroquinoline FQ->B_FQ NBS, H2SO4 (Protonated ring directs to C5) F_THQ 8-Fluoro-1,2,3,4- tetrahydroquinoline (Dehalogenated) FQ->F_THQ Reduction before bromination (Incorrect sequence) Target 5-Bromo-8-fluoro-1,2,3,4- tetrahydroquinoline (TARGET) B_FQ->Target NaBH3CN, AcOH (Chemoselective reduction) B_FQ->F_THQ Pd/C, H2 (Hydrodebromination side reaction) Regio_THQ 6-Bromo-8-fluoro-1,2,3,4- tetrahydroquinoline (Regioisomer) F_THQ->Regio_THQ NBS or Br2 (NH group directs para to C6)

Figure 1: Synthetic pathways and side reactions for 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions & Troubleshooting Guide

Q1: Regioselectivity Failure - Why am I isolating 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline instead of the 5-bromo target?

  • Causality & Mechanism: This is a classic sequencing error. If you reduce 8-fluoroquinoline to 8-fluoro-1,2,3,4-tetrahydroquinoline before attempting bromination, you fundamentally alter the electronic landscape of the aromatic system. The tetrahydroquinoline core features a secondary amine (-NH-) at position 1. This group is a strong

    
    -electron donor, highly activating the carbocyclic ring and directing electrophilic aromatic substitution to the ortho and para positions. Since the ortho position (C8) is occupied by fluorine, the bromonium ion is directed exclusively to the para position (C6)[1].
    
  • The Solution: Invert your synthetic sequence. Brominate the fully aromatic 8-fluoroquinoline first. By conducting the bromination in a strongly acidic medium (e.g., concentrated

    
     with N-bromosuccinimide), the quinoline nitrogen is protonated. This pyridinium salt deactivates the heteroaromatic ring and directs electrophilic attack to the C5 and C8 positions of the carbocycle[1]. With C8 blocked by fluorine, the reaction yields the desired  with high regioselectivity[1].
    

Q2: Chemoselectivity Failure - My reduction step yields 8-fluoro-1,2,3,4-tetrahydroquinoline. How do I prevent hydrodebromination?

  • Causality & Mechanism: You are likely using a transition-metal catalyst (such as Pd/C) with hydrogen gas. While highly efficient for reducing the pyridine ring, palladium readily undergoes oxidative addition into aryl carbon-halogen bonds. The C-Br bond is particularly labile under these conditions, leading to rapid reductive dehalogenation (hydrodebromination) alongside ring reduction.

  • The Solution: Abandon standard catalytic hydrogenation. Instead, utilize a chemoselective hydride donor or transfer hydrogenation protocol that targets the electron-deficient pyridinium ring without inserting into the C-Br bond. Sodium cyanoborohydride (

    
    ) in glacial acetic acid is the industry standard for this transformation. Alternatively, recent advances highlight the use of  or[2], both of which completely suppress dehalogenation.
    

Quantitative Data: Comparison of Reduction Methodologies

To guide your reagent selection, the following table summarizes the performance of various reduction conditions on 5-bromo-8-fluoroquinoline, highlighting the critical trade-off between conversion efficiency and hydrodebromination side reactions.

Reduction MethodologyReagents & ConditionsConversion (%)Yield of Target (%)Hydrodebromination (%)
Catalytic Hydrogenation Pd/C,

(1 atm), MeOH, 25°C
>99<5>90
Modified Hydrogenation

,

(1 atm), AcOH, 25°C
>994540
Transition-Metal Hydride

,

, MeOH, 0°C
856015
Borohydride Reduction

, AcOH, 25°C
>9588<2
Transfer Hydrogenation Hantzsch Ester, HOTf, DCM/

>95920

Validated Experimental Protocol

Q3: What is a reliable, self-validating methodology for the chemoselective reduction of 5-bromo-8-fluoroquinoline?

  • Expertise & Experience: The following protocol utilizes

    
     in acetic acid. The causality behind using acetic acid is twofold: it serves as the solvent and provides the necessary protons to activate the quinoline nitrogen, forming a highly electrophilic quinolinium intermediate that is susceptible to hydride attack while leaving the C-Br bond intact.
    

Step-by-Step Methodology:

  • Substrate Activation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-8-fluoroquinoline (1.0 equiv, e.g., 10 mmol) in glacial acetic acid to achieve a 0.2 M concentration.

  • Self-Validation Checkpoint 1: Stir the solution at room temperature for 15 minutes. A slight deepening in the solution's color indicates the successful formation of the quinolinium acetate salt, priming the ring for reduction.

  • Hydride Addition: Cool the reaction mixture to 10°C using a water bath. Portion-wise, add sodium cyanoborohydride (

    
    , 3.0 equiv) over 30 minutes. Caution: This step is mildly exothermic and evolves hydrogen gas. Ensure proper ventilation.
    
  • Reaction Monitoring: Remove the water bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS. The disappearance of the starting material mass

    
     (
    
    
    
    ~226) and the appearance of the target mass
    
    
    (
    
    
    ~230) confirms reduction. The absence of an
    
    
    ~152 peak confirms that hydrodebromination has been successfully suppressed.
  • Quenching & Neutralization: Carefully pour the reaction mixture into crushed ice. Slowly basify the aqueous mixture to pH 8–9 using a cold 10% aqueous NaOH solution. Note: Basification is critical to free-base the tetrahydroquinoline and destroy residual borane complexes.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution: 5% to 20% ethyl acetate in hexanes) to afford pure 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline.
    

References

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at:[Link]

  • Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O. Chemical Communications (RSC Publishing). Available at:[Link]

  • Heterogeneous Gold-Catalyzed Selective Reductive Transformation of Quinolines with Formic Acid. Advanced Synthesis & Catalysis. Available at:[Link]

Sources

Optimization

common impurities in 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline and their removal

Technical Support Center: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline Welcome to the technical support hub for the 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (5-B-8-F-THQ) scaffold. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Welcome to the technical support hub for the 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (5-B-8-F-THQ) scaffold. As a Senior Application Scientist, I have structured this guide to address the specific "pain points" encountered during the synthesis and purification of this critical medicinal chemistry building block.

This compound presents a unique challenge: it combines a basic secondary amine (prone to oxidation and streaking on silica) with a labile aryl bromide (prone to debromination during synthesis). The following modules provide diagnostic tools and validated protocols to ensure high-purity isolation.

Module 1: Diagnostic Triage & Impurity Profiling

User Query: "I see multiple spots on my TLC and extra peaks in LCMS. What are they?"

Scientist Response: In the reduction of 5-bromo-8-fluoroquinoline to the tetrahydro- form, three specific impurity classes dominate. Use the table below to identify your specific issue based on relative retention (Rf) and Mass Spec data.

Table 1: Common Impurity Profile
Impurity IdentityOriginRelative Polarity (TLC)*LCMS Signature (ESI+)
5-Bromo-8-fluoroquinoline Unreacted Starting MaterialHigh Rf (Runs fastest)[M+H]+ 226/228 (Br pattern)
8-Fluoro-1,2,3,4-THQ Critical: Debromination byproductMedium Rf (Close to product)[M+H]+ 152 (No Br pattern)
5-Bromo-8-fluoro-1,2-dihydroquinoline Partial Reduction IntermediateMedium-High Rf [M+H]+ 228/230 (-2H vs product)
Oxidation Byproducts Storage/Air exposure (N-oxides, dimers)Baseline (Stuck at origin)[M+H]+ 246/248 (+16 amu) or dimers

*Note: On Silica Gel (Hexane/EtOAc).[1] The product (secondary amine) is H-bond donor rich and will run slower (lower Rf) than the non-basic or tertiary amine impurities.

Visualizing the Impurity Landscape

The following diagram maps the chemical origin of these impurities, helping you pinpoint where in your process the error occurred.

ImpurityOrigin SM Starting Material: 5-Bromo-8-fluoroquinoline Product Target Product: 5-Bromo-8-fluoro-1,2,3,4-THQ SM->Product Ideal Reduction (NaBH3CN / AcOH) Imp_Debrom Impurity: Debrominated (8-Fluoro-1,2,3,4-THQ) SM->Imp_Debrom Over-Hydrogenation (Pd/C + H2) Imp_SM Impurity: Unreacted SM (Quinoline) SM->Imp_SM Incomplete Rxn Imp_Ox Impurity: Oxidation (N-Oxides/Tars) Product->Imp_Ox Air Exposure (Storage)

Caption: Chemical genealogy of common impurities. Red paths indicate critical failure modes (e.g., debromination).

Module 2: Synthesis Troubleshooting

User Query: "My LCMS shows a significant peak at mass 152. I lost my bromine atom. How do I prevent this?"

Scientist Response: This is the most common failure mode. The Carbon-Bromine bond at position 5 is electronically activated and susceptible to hydrogenolysis (hydrodebromination), especially if you are using catalytic hydrogenation (H₂ + Pd/C).

Root Cause: Palladium catalysts readily insert into Ar-Br bonds, replacing the bromine with hydrogen.[2]

Corrective Protocol: The "Soft" Reduction Do not use standard Pd/C hydrogenation for this substrate unless you use a poisoned catalyst (e.g., Pt/C or add thiophene). Instead, switch to a hydride-based reduction which is chemoselective for the pyridine ring over the aryl halide.

Recommended Protocol (Sodium Cyanoborohydride Method):

  • Dissolve 5-bromo-8-fluoroquinoline (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Add Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq) portion-wise at 0°C. Caution: HCN generation possible; use a fume hood.

  • Warm to Room Temperature and stir for 2-4 hours.

  • Monitor via LCMS. This method preserves the Ar-Br bond while reducing the pyridine ring.

Module 3: Purification Protocols

User Query: "My column is streaking, and I can't separate the starting material from the product."

Scientist Response: Tetrahydroquinolines are secondary amines and interact strongly with the acidic silanols on silica gel, causing "tailing." Furthermore, the starting material (quinoline) is also basic, making separation difficult.

We can exploit the pKa difference for a self-validating purification system.

  • Quinoline pKa (conjugate acid): ~4.9 (Weak base)

  • Tetrahydroquinoline pKa (conjugate acid): ~10.5 (Stronger base)

Protocol A: The "pKa Swing" Extraction (High Purity)

This method removes non-basic impurities and the weakly basic starting material without a column.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Wash 1 (High pH): Wash with saturated NaHCO₃ to remove acidic impurities.

  • Extraction (Critical Step): Extract the organic layer with Phosphate Buffer (pH 6.0) or dilute Citric Acid (pH ~5-6).

    • Why? At pH 6, the Product (pKa ~10) is fully protonated (

      
      ) and moves into the Aqueous Layer .
      
    • The Starting Material (pKa ~5) is mostly unprotonated and stays in the Organic Layer .

  • Separate layers. Keep the Aqueous Layer .

  • Basify: Adjust the Aqueous Layer to pH >12 using 4M NaOH. The product will precipitate or oil out.

  • Re-extract: Extract the basic aqueous layer 3x with Dichloromethane (DCM).

  • Dry & Concentrate: Dry over Na₂SO₄. This yields high-purity THQ free of starting material.

Protocol B: Chromatographic Separation (If Extraction Fails)

If you must run a column, you must neutralize the silica acidity.[3]

  • Stationary Phase: Silica Gel (standard).[3][4][5]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 70:30).

  • Modifier (Mandatory): Add 1% Triethylamine (Et₃N) to the mobile phase.

    • Mechanism:[6][7] Et₃N blocks the acidic silanol sites, sharpening the amine peak and preventing tailing.

Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis CheckSM Is Starting Material (Quinoline) present > 5%? Start->CheckSM pKaExtraction Execute 'pKa Swing' Extraction (Extract into pH 6 buffer) CheckSM->pKaExtraction Yes Column Flash Chromatography (Hex/EtOAc + 1% Et3N) CheckSM->Column No CheckPurity Check Purity (LCMS) pKaExtraction->CheckPurity CheckPurity->Column Still Impure?

Caption: Logical workflow for selecting the optimal purification strategy based on crude purity.

Module 4: Storage & Stability

User Query: "The compound was a clear oil, but after a week on the bench, it turned black."

Scientist Response: Tetrahydroquinolines are electron-rich anilines. They are highly susceptible to oxidative degradation by atmospheric oxygen, forming N-oxides, quinone imines, and polymerized "tars."

Stabilization Protocol:

  • Salt Formation (Recommended): Convert the free base oil into a solid Hydrochloride (HCl) salt immediately after purification.

    • Procedure: Dissolve oil in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white solid.

    • Benefit: The salt form shuts down the lone pair reactivity, preventing oxidation.

  • Storage Conditions: Store at -20°C under Argon/Nitrogen atmosphere. Avoid light exposure.

References

  • Reduction of Quinolines: Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 2011. Link

  • Debromination Risks: BenchChem Technical Support. "Preventing Debromination in Palladium-Catalyzed Reactions." BenchChem Knowledge Base, 2025.[8] Link

  • pKa Based Extraction: Perrin, D. D., et al. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition.
  • Chromatography of Amines: Reich, H. J. "Flash Chromatography of Amines." University of Wisconsin-Madison Chemistry Guides. Link

Sources

Troubleshooting

scale-up synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline considerations

Welcome to the Technical Support Center for the scale-up synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline . As a Senior Application Scientist, I have structured this guide to address the most critical bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline .

As a Senior Application Scientist, I have structured this guide to address the most critical bottleneck in this workflow: chemoselective reduction . The presence of the highly labile C(sp2)-Br bond at the 5-position makes standard hydrogenation protocols unviable. This guide provides field-proven causality, thermodynamic troubleshooting, and self-validating protocols to ensure high-yield, debromination-free scale-up.

PART 1: Quantitative Data & Catalyst Selection

To establish a baseline for scale-up, we must bypass the conventional metric of reductive potential and instead rely on the kinetic barriers of hydrogen atom transfer[1]. Standard palladium catalysts will rapidly insert into the C-Br bond, destroying the target molecule.

Table 1: Thermodynamic & Scalability Comparison for 5-Bromo-8-fluoroquinoline Reduction

Catalyst SystemHydrogen SourceOperating TempYield (%)Chemoselectivity (C-Br Retention)Scalability & Safety Rating
10% Pd/C H₂ (gas, 50 psi)25 °C< 20%Poor (< 10%) Low (Extensive debromination)
PtO₂ (Adams') H₂ (gas, 30 psi)25 °C~ 60%Moderate (~ 60%) Low (Prone to catalyst poisoning)
Au/TiO₂-Rutile Formic Acid (10 eq)100 °C> 95%Excellent (> 99%) High (No high-pressure H₂ required)
B(OH)₃ (10 mol%) Hantzsch Ester (1.5 eq)60 °C~ 85%Excellent (> 95%) Medium (Generates stoichiometric waste)

PART 2: Troubleshooting & Process Chemistry (FAQ)

Q: Why are we observing massive debromination (over-reduction) when using standard Pd/C hydrogenation? A: Palladium possesses a low kinetic barrier for oxidative addition into the C(sp2)-Br bond. While it successfully reduces the pyridine ring, the Pd(0) intermediate concurrently inserts into the C5-Br bond, leading to rapid hydrodehalogenation. To prevent this, you must utilize catalysts that operate via kinetic control rather than brute-force reductive potential, such as supported gold nanoparticles (Au/TiO₂) or metal-free transfer hydrogenation systems[2].

Q: How do we manage the exotherm and hydrogen gas hazards at the >1 kg scale? A: Relying on high-pressure H₂ cylinders at scale introduces severe flammability and engineering bottlenecks. By switching to a transfer hydrogenation protocol using Formic Acid (HCO₂H) with an Au/TiO₂ catalyst, hydrogen is generated in situ. The exotherm is managed by semi-batch dosing of the formic acid into the reactor at 100 °C. This shifts the reaction from a kinetically hazardous batch process to a safely mass-transfer-limited process[3].

Q: The Au/TiO₂ reaction is stalling at 70% conversion. How can we drive it to completion? A: Stalling in this system is rarely due to catalyst poisoning; it is typically caused by an insufficient Formic Acid-to-substrate ratio, which alters the medium's composition and stabilizes intermediates. Increasing the Formic Acid ratio from 5:1 to 10:1 or 15:1 will shift the equilibrium and drive the reaction to >99% conversion[3].

Q: If we use the metal-free Boric Acid/Hantzsch ester route, how do we efficiently separate the product from the residual Hantzsch pyridine byproduct? A: The oxidized Hantzsch ester (a pyridine derivative) is highly lipophilic. To separate it from your secondary amine product, perform an acidic aqueous extraction. The target 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (pKa ~5) is selectively protonated using 1M HCl and moves into the aqueous phase, leaving the less basic Hantzsch pyridine in the organic phase. Subsequent basification of the aqueous layer yields the pure product[4].

PART 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Heterogeneous Gold-Catalyzed Reduction (Scale-Up Optimized)

Causality: Gold nanoparticles do not readily undergo oxidative addition into C-Br bonds. The quinoline substrate acts as a promoter for hydrogen activation over the highly dispersed Au NPs, ensuring perfect chemoselectivity[2].

  • Reactor Preparation: Charge a Hastelloy reactor with 5-bromo-8-fluoroquinoline (1.0 equiv) and a solvent mixture of Et₃N/DMF (1:8 v/v, 6.0 L/kg).

    • Self-Validation Check: Ensure moisture content via Karl Fischer titration is <0.1% prior to catalyst addition to prevent NP agglomeration.

  • Catalyst Addition: Add 0.025 mol% Au/TiO₂-R (rutile titania-supported gold nanoparticles).

    • Causality: The rutile phase of TiO₂ provides optimal metal-support interactions, stabilizing the Au nanoparticles at elevated temperatures[3].

  • Thermal Equilibration & Dosing: Heat the suspension to 100 °C. Begin semi-batch dosing of Formic Acid (10.0 equiv) via an addition funnel over 3 hours.

    • Self-Validation Check: Monitor the internal temperature. The mild exotherm should not exceed 105 °C. If T > 105 °C, pause dosing to confirm the reaction remains mass-transfer limited.

  • Reaction Monitoring (Hold Point): Stir for 12 hours at 100 °C.

    • Self-Validation Check: Pull a 1 mL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. The reaction is validated as complete when the SM peak (254 nm) is < 1.0%.

  • Workup & Catalyst Recovery: Cool the reactor to 40 °C. Filter the mixture through a 1 µm PTFE filter pad to recover the Au/TiO₂ catalyst.

    • Causality: Hot filtration prevents product precipitation while ensuring quantitative recovery of the heterogeneous catalyst for recycling.

  • Isolation: Neutralize the filtrate with 1M NaOH (aq) to pH 8. Extract with MTBE (3 x 2L). Wash the combined organic layers with water (5 x 1L) to completely remove DMF. Concentrate under reduced pressure to yield the target product.

Protocol B: Metal-Free Transfer Hydrogenation (Batch Alternative)

Causality: Boric acid acts as a hydrogen-bond donor and mild Lewis acid, activating the quinoline nitrogen for hydride transfer from the Hantzsch ester without interacting with the halogen[4].

  • Charging: In a glass-lined reactor, dissolve 5-bromo-8-fluoroquinoline (1.0 equiv) and Hantzsch ester (1.5 equiv) in absolute ethanol (5 L/kg).

  • Catalyst Addition: Add Boric acid (B(OH)₃, 10 mol%).

    • Self-Validation Check: The solution will transition from clear to a pale yellow suspension as the Hantzsch ester partially dissolves and complexes.

  • Heating: Heat to 60 °C for 16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active SM spot (Rf ~0.6) and appearance of the highly fluorescent Hantzsch pyridine byproduct (Rf ~0.3) validates the hydride transfer cycle.

  • Chemoselective Extraction: Evaporate ethanol under reduced pressure. Partition the residue between EtOAc and 1M HCl (aq) to extract the protonated product into the aqueous layer.

  • Isolation: Separate the aqueous layer, basify to pH 10 using 2M NaOH, extract with fresh EtOAc, dry over Na₂SO₄, and concentrate to afford the pure product.

PART 4: Mechanistic Workflow Visualization

G cluster_0 Standard Hydrogenation (Avoid) cluster_1 Chemoselective Transfer Hydrogenation (Recommended) SM 5-Bromo-8-fluoroquinoline Cat1 Pd/C, H2 gas SM->Cat1 Oxidative Addition into C-Br Cat2 Au/TiO2, Formic Acid or B(OH)3, Hantzsch Ester SM->Cat2 Kinetic Control (No C-Br Insertion) Prod1 8-Fluoro-1,2,3,4-THQ (Debrominated Impurity) Cat1->Prod1 Prod2 5-Bromo-8-fluoro-1,2,3,4-THQ (Target Product) Cat2->Prod2

Mechanistic divergence in the reduction of 5-bromo-8-fluoroquinoline based on catalyst selection.

PART 5: References

1.[2] An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link] 2.[3] Heterogeneous Gold-Catalyzed Selective Reductive Transformation of Quinolines with Formic Acid. Chemistry - A European Journal. [Link] 3.[4] Boric acid catalyzed chemoselective reduction of quinolines. Organic & Biomolecular Chemistry. [Link] 4.[1] Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer. Angewandte Chemie International Edition. [Link]

Sources

Reference Data & Comparative Studies

Validation

spectral data validation of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

Spectral Data Validation of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline: A Comparative Guide As a Senior Application Scientist, I frequently encounter drug development programs derailed by sub-standard heterocyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Data Validation of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug development programs derailed by sub-standard heterocyclic building blocks. 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1153255-07-2)[1] is a highly versatile scaffold used in the synthesis of kinase inhibitors and antibacterial agents. However, the presence of two halogens (bromine and fluorine) and a partially saturated ring creates unique synthetic challenges, often leading to regioisomeric impurities or debrominated byproducts.

This guide provides a deep-dive comparison between a Premium Commercial Standard and a Generic Crude Alternative , establishing a self-validating analytical framework grounded in the recent[2]. We will explore the causality behind specific spectral phenomena and demonstrate how to rigorously validate the identity and purity of this compound.

The Analytical Validation Workflow

To ensure scientific integrity, every analytical procedure must be treated as a self-validating system. This means incorporating system suitability tests (SST), blanks, and orthogonal detection methods to eliminate false positives.

Workflow A Sample Prep (SST & Blanks Included) B LC-HRMS (Isotope Profiling) A->B C Multinuclear NMR (1H, 13C, 19F) A->C D Data Synthesis & ICH Q2(R2) Validation B->D C->D

Analytical validation workflow for halogenated tetrahydroquinolines.

Self-Validating Protocol: Sample Preparation & LC-HRMS

Causality: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is chosen over GC-MS because tetrahydroquinolines can undergo thermally induced dehydrogenation to fully aromatic quinolines in a GC injector port. ESI+ (Electrospray Ionization) is ideal due to the basic secondary amine.

  • System Suitability: Inject a blank (MeOH:H2O) to establish baseline noise. Inject a known calibrant mix (e.g., Agilent Tune Mix) to verify mass accuracy (< 5 ppm error).

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes. Dilute 1:100 in 50% Methanol/Water containing 0.1% Formic Acid (promotes protonation of the secondary amine).

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Acquisition: Scan m/z 100 to 500 in ESI+ mode.

Mass Spectrometry: The Bromine Isotope Signature

The most critical diagnostic feature in the mass spectrum of this compound is the bromine isotope pattern. Bromine naturally occurs as two stable isotopes:


 (50.7%) and 

(49.3%)[3].

Causality: Because these isotopes exist in a nearly 1:1 ratio, any intact molecule containing a single bromine atom will exhibit a distinct doublet in the molecular ion region, separated by exactly 2 m/z units (


 and 

)[4]. If a generic supplier's sample shows a skewed ratio or a massive peak at

(loss of Br), it indicates poor synthetic control (e.g., over-reduction during the hydrogenation of the quinoline precursor).

Fragmentation M Molecular Ion [M+H]+ m/z 230 & 232 (~1:1) F1 Debrominated Impurity m/z 152 M->F1 Synthetic Defect (Over-reduction) F2 Retro-Diels-Alder Fragment m/z 202 & 204 M->F2 MS Fragmentation (-C2H4)

ESI-MS fragmentation and synthetic defect pathway highlighting bromine signatures.

Comparative LC-MS Data
ParameterPremium StandardGeneric AlternativeScientific Conclusion
Chromatographic Purity (UV 254 nm) > 99.5%88.2%Generic contains significant UV-active impurities.
Molecular Ion

m/z 230.98 / 232.98m/z 230.98 / 232.98Both contain the target mass.
Isotope Ratio (

:

)
1.02 : 1.001.45 : 1.00Skewed ratio in Generic indicates a co-eluting impurity at m/z 231.
Major Impurity Peaks None detectedm/z 152.06Generic shows 11% debrominated 8-fluoro-THQ impurity.

Multinuclear NMR Spectroscopy: Proving Regiochemistry

While MS confirms the molecular formula, NMR is mandatory to satisfy the Specificity requirement of[5] by proving the exact positions of the halogens.

Self-Validating Protocol: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of

    
     containing 0.03% v/v TMS (Tetramethylsilane) as an internal zero-reference.
    
  • 
     NMR:  Acquire at 400 MHz. Causality: The aliphatic protons of the tetrahydroquinoline ring (C2, C3, C4) form a complex spin system. C2 protons are adjacent to the electronegative nitrogen, shifting them downfield (~3.3 ppm)[6].
    
  • 
     NMR:  Acquire at 376 MHz with 
    
    
    
    decoupling. Causality: Fluorine-19 has a spin of 1/2 and 100% natural abundance. The chemical shift of
    
    
    is exquisitely sensitive to its local electronic environment. An 8-fluoro substituent will appear at a drastically different shift than a 6-fluoro or 7-fluoro regioisomer, definitively proving the substitution pattern without the need for complex 2D NOESY experiments.
Comparative NMR Data Analysis
Nucleus / PositionExpected Shift / MultiplicityPremium Standard ObservationGeneric Alternative Observation

: N-H (Amine)
~3.8 - 4.2 ppm (br s)4.05 ppm (br s, 1H)4.02 ppm (br s) + 8.5 ppm (br s, indicates unreduced quinoline)

: C2-H

~3.3 ppm (m)3.35 ppm (m, 2H)3.35 ppm (m)

: C4-H

~2.8 ppm (t/m)2.78 ppm (t, 2H)2.78 ppm (t)

: C3-H

~1.9 ppm (m)1.95 ppm (m, 2H)1.95 ppm (m)

: Aromatic (C6, C7)
~6.8 - 7.2 ppm (m)7.05 (dd, 1H), 6.88 (dd, 1H)Complex multiplet 6.5-7.5 ppm (indicates regioisomeric mixture)

(Decoupled)
Singlet-134.2 ppm (s, 1F)-134.2 ppm (s, 0.8F), -118.5 ppm (s, 0.2F)

Scientific Verdict: The


 NMR data is the ultimate arbiter here. The Premium Standard shows a single, sharp peak at -134.2 ppm, confirming a single fluorinated species. The Generic Alternative shows a secondary peak at -118.5 ppm. Combined with the skewed 

aromatic region, this proves the generic batch is contaminated with ~20% of a regioisomer (likely 5-bromo-6-fluoro-1,2,3,4-tetrahydroquinoline), which would be disastrous if used in a sensitive SAR (Structure-Activity Relationship) campaign.

Conclusion

Objective spectral validation is not merely a box-checking exercise; it is the foundation of reproducible drug discovery. As demonstrated, relying solely on nominal mass or basic HPLC purity is insufficient for complex halogenated heterocycles like 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline. By employing a self-validating workflow that leverages the isotopic signature of bromine in HRMS and the extreme environmental sensitivity of


 NMR, researchers can definitively differentiate between a premium, synthesis-ready building block and a compromised generic alternative.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns Chemistry Steps[Link]

  • How to Interpret a Mass Spectrum: Presence of One Bromine Atom Maricopa Open Digital Press[Link]

Sources

Comparative

structure-activity relationship of bromo vs. fluoro substitutions in tetrahydroquinolines

An in-depth understanding of halogen substitution is a cornerstone of rational drug design. When optimizing the 1,2,3,4-tetrahydroquinoline (THQ) scaffold—a privileged pharmacophore found in numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of halogen substitution is a cornerstone of rational drug design. When optimizing the 1,2,3,4-tetrahydroquinoline (THQ) scaffold—a privileged pharmacophore found in numerous biologically active compounds—the choice between fluorine and bromine substitutions can dramatically alter a molecule’s pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive comparison of bromo vs. fluoro substitutions in THQs, analyzing their physicochemical causality, structural impact, and biological efficacy. Supported by experimental data from recent optimizations of EPAC1 inhibitors and opioid ligands, this guide equips drug development professionals with actionable methodologies for late-stage halogenation.

Physicochemical Causality: Fluoro vs. Bromo Substitutions

The decision to incorporate a fluorine or bromine atom onto a THQ core is rarely arbitrary. It is driven by distinct physicochemical properties that dictate how the ligand interacts with its target binding pocket and metabolizing enzymes.

  • Fluoro Substitutions (The Electronic Modulator): With a van der Waals radius of ~1.47 Å, fluorine is the closest steric bioisostere to hydrogen (1.20 Å) and oxygen (1.42 Å)1[1]. Its extreme electronegativity withdraws electron density from the THQ aromatic ring, which can lower the pKa of adjacent basic amines, thereby enhancing membrane permeability. Furthermore, the strong C–F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, making it an ideal substitution to block metabolically labile sites (e.g., the C6 position of THQ).

  • Bromo Substitutions (The Steric Probe): Bromine is significantly larger (radius ~1.85 Å) and highly polarizable. It is often utilized to mimic the steric bulk of a methyl group while providing a unique electronic feature known as a "sigma-hole"—a region of positive charge that allows for highly directional halogen bonding with backbone carbonyls in the target protein. In THQ optimization, bromination at the C5 or C7 positions is frequently used to probe deep, hydrophobic binding pockets to maximize binding affinity 2[2].

Halogen_SAR THQ THQ Core Scaffold Fluoro Fluoro Substitution (e.g., C6-F) THQ->Fluoro Bioisosteric H/O Swap Bromo Bromo Substitution (e.g., C5/C7-Br) THQ->Bromo Hydrophobic Probing F_Mech Metabolic Stability & pKa Modulation Fluoro->F_Mech Br_Mech Steric Bulk & Halogen Bonding Bromo->Br_Mech Opt Optimized Ligand F_Mech->Opt Br_Mech->Opt

Logical workflow for halogen substitution strategies in THQ optimization.

Case Study: Halogenation in EPAC1 Inhibitors

To objectively compare the performance of these substitutions, we analyze the structure-activity relationship (SAR) of CE3F4 analogs, a class of THQ-based inhibitors targeting Exchange Protein Directly Activated by cAMP 1 (EPAC1). EPAC1 plays a critical role in cell adhesion, survival, and pancreatic cancer progression3[3].

In this scaffold, the C6 position is occupied by a fluorine atom to provide metabolic stability. However, the true driver of potency is the sequential addition of bromine atoms at the C5 and C7 positions.

Quantitative SAR Comparison

The table below summarizes the quantitative impact of bromo vs. fluoro substitutions on the N-formyl THQ core during EPAC1 inhibition assays:

CompoundSubstitution PatternRelative EPAC1 PotencyMechanistic Rationale
Analog 3 6-Fluoro1x (Baseline)Fluorine provides baseline metabolic stability and electronic modulation but lacks the steric bulk to fully engage the hydrophobic pocket.
Analog 6 5-Bromo, 6-Fluoro~3x increaseThe addition of a single bulky bromine atom at C5 fills the hydrophobic void, significantly enhancing target affinity.
CE3F4 5,7-Dibromo, 6-Fluoro~12x increaseThe 5,7-dibromo configuration optimally fills the binding pocket, maximizing van der Waals interactions and potential halogen bonding.

Data derived from the biochemical characterization of EPAC1 inhibitors[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of halogenated THQs and their subsequent biological validation. Every protocol is designed as a self-validating system with built-in quality control checkpoints.

Protocol A: Regioselective Bromination of the THQ Scaffold

Objective: Synthesize 5,7-dibromo-6-fluoro-THQ derivatives (e.g., CE3F4) from a 6-fluoro-THQ precursor. Causality Check: Why use Aluminum Chloride (


)? Direct bromination of THQs often yields mixed isomers. Complexation with 

specifically deactivates the nitrogen-containing ring and increases electron density at the C5 and C8 positions, directing electrophilic aromatic substitution precisely where needed2[2].
  • Preparation: Dissolve the 6-fluoro-N-formyl THQ precursor (1.0 eq) in anhydrous 1,2-dichloroethane under an inert argon atmosphere.

  • Activation: Add anhydrous

    
     (2.5 eq) slowly at 0°C. Validation: The solution will darken, indicating successful Lewis acid-base complexation with the THQ core.
    
  • Halogenation: Dropwise add

    
     (2.2 eq for dibromination) dissolved in 1,2-dichloroethane. Heat the reaction to 60°C for 3 hours.
    
  • Quenching & Extraction: Quench the reaction carefully with ice-cold saturated aqueous

    
    . Extract with dichloromethane (3x).
    
  • Self-Validation (LC-MS & NMR): Analyze the crude mixture via LC-MS to confirm the mass shift corresponding to the addition of two bromine isotopes (

    
     and 
    
    
    
    yield a distinct 1:2:1 isotopic pattern). Purify via silica gel chromatography. Use
    
    
    -NMR to confirm the disappearance of C5 and C7 aromatic protons. Note: N-formyl THQs exist as an inseparable mixture of E/Z rotamers (typically 3:1 ratio), which will appear as dual peaks in the NMR spectra.
Protocol B: BODIPY-GDP Rap1 GEF Activity Assay

Objective: Validate the biological efficacy of the halogenated THQ analogs against EPAC1. Causality Check: EPAC1 is a Guanine Nucleotide Exchange Factor (GEF) for Rap1. By pre-loading Rap1 with a fluorescent GDP analog (BODIPY-GDP), we can measure EPAC1 activity by monitoring the decay in fluorescence as the BODIPY-GDP is exchanged for unlabeled GTP in the buffer.

  • Protein Preparation: Incubate purified Rap1 protein with BODIPY-GDP in assay buffer (50 mM Tris-HCl, 50 mM NaCl, 5 mM

    
    , pH 7.5) for 30 minutes to ensure complete loading.
    
  • Inhibitor Incubation: Add the test THQ compound (e.g., CE3F4 at 10

    
    M and 50 
    
    
    
    M concentrations) to a well containing EPAC1 protein. Incubate for 15 minutes.
  • Reaction Initiation: Combine the EPAC1/Inhibitor mixture with the Rap1-BODIPY-GDP complex. Initiate the exchange reaction by adding 25

    
    M cAMP and 100 
    
    
    
    M unlabeled GTP.
  • Kinetic Measurement: Monitor fluorescence decay (Excitation: ~490 nm, Emission: ~510 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation (Controls):

    • Positive Control: EPAC1 + cAMP + Rap1 (Maximum fluorescence decay rate).

    • Negative Control: EPAC1 + Rap1 without cAMP (Ensures decay is strictly dependent on cAMP-mediated EPAC1 activation).

EPAC1_Assay cAMP cAMP Addition EPAC1 EPAC1 Activation cAMP->EPAC1 Allosteric Binding Rap1 Rap1-BODIPY-GDP EPAC1->Rap1 GEF Activity Exchange GDP/GTP Exchange Rap1->Exchange Signal Fluorescence Decay Exchange->Signal Readout Inhibitor Halogenated THQ Inhibitor->EPAC1 Competitive Inhibition

EPAC1 signaling pathway and the mechanism of the BODIPY-GDP fluorescent GEF assay.

Strategic Recommendations for Drug Developers

When optimizing a THQ scaffold, the choice between fluoro and bromo substitutions should be dictated by the specific liabilities of the lead compound:

  • Deploy Fluorine when the primary goal is to block a metabolic hotspot without significantly increasing the steric bulk of the molecule. It is highly effective at the C6 position of the THQ ring.

  • Deploy Bromine when structural biology data (e.g., X-ray crystallography) indicates a deep, unfilled hydrophobic pocket. As demonstrated by the CE3F4 analogs, di-bromination at the C5 and C7 positions can yield exponential gains in potency by maximizing van der Waals contacts.

References

  • Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: ACS Medicinal Chemistry Letters / PMC URL
  • Title: Which halogen to choose?
  • Title: Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain Source: PMC URL

Sources

Validation

Comparative Profiling of 5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroquinoline: Stability, Reactivity, and Assay Interference

Executive Summary: The "Stabilized Scaffold" Hypothesis In fragment-based drug discovery (FBDD), the 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold, yet it is frequently flagged in high-throughput screen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stabilized Scaffold" Hypothesis

In fragment-based drug discovery (FBDD), the 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold, yet it is frequently flagged in high-throughput screening (HTS) triage due to oxidative instability and potential Pan-Assay Interference (PAINS) behavior.

5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline represents a distinct "stabilized" subclass of this chemotype. Unlike the parent THQ or its tricyclic congeners—which are prone to rapid oxidation and redox cycling—the 8-fluoro substituent provides critical electronic modulation that lowers the oxidation potential of the secondary amine while blocking a primary metabolic soft spot. Simultaneously, the 5-bromo motif offers a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the scaffold's core stability.

This guide objectively compares the performance of 5-bromo-8-fluoro-THQ against standard alternatives, outlining specific cross-reactivity risks and the experimental protocols required to validate its behavior in biological assays.

Chemical Context & Mechanistic Insight

To understand the cross-reactivity profile of this molecule, one must analyze the causality behind its substitution pattern.

The THQ Oxidation Liability (The Problem)

Unsubstituted 1,2,3,4-tetrahydroquinolines are susceptible to oxidative dehydrogenation, converting to quinolines or quinone-imine species in aerobic buffers. This reaction generates hydrogen peroxide (H₂O₂) as a byproduct, which causes false positives in redox-sensitive assays (e.g., Resazurin/Alamar Blue, Horseradish Peroxidase-coupled readouts).

The 8-Fluoro Stabilization (The Solution)
  • Electronic Effect: Fluorine is highly electronegative ($ \chi = 3.98 $). Placing it at the C8 position (ortho to the NH) inductively withdraws electron density from the nitrogen lone pair. This lowers the pKa of the aniline nitrogen (typically from ~5.0 to ~3.5-4.0) and increases the oxidation potential, making the molecule significantly more resistant to auto-oxidation than the parent THQ.

  • Metabolic Blocking: The C8 position is a primary site for Phase I metabolic hydroxylation. Fluorine substitution effectively blocks this pathway, extending the half-life ($ t_{1/2} $) in microsomal stability assays.

Comparative Performance Profile

The following table contrasts 5-bromo-8-fluoro-THQ with common alternatives used in screening libraries.

Feature5-Bromo-8-Fluoro-THQ Parent THQ (Unsubstituted)Fused/Tricyclic THQs (e.g., Julolidine analogs)6-Bromo-THQ (Isomer)
Oxidative Stability High (Stabilized by 8-F EWG)Low (Prone to dehydrogenation)Very Low (Rapid oxidation; PAINS flag)Moderate
Assay Interference Low risk of redox cyclingHigh risk (H₂O₂ generation)High risk (Fluorescence/Redox)Moderate risk
Metabolic Stability Enhanced (Blocks C8 site)Low (C8/C6 hydroxylation)VariableModerate (Blocks C6 only)
Aggregation Risk Moderate (Lipophilic Br)LowHigh (Planar/Lipophilic)Moderate
Synthetic Utility High (Ortho-directed lithiation possible)LowN/AHigh
Critical Analysis of Alternatives
  • Vs. Tricyclic THQs: Recent studies (e.g., J. Med. Chem. 2023) have explicitly categorized fused tricyclic THQs as PAINS due to the formation of reactive enamine/imine species. The bicyclic 5-bromo-8-fluoro-THQ lacks the cyclopentene ring often responsible for this reactivity, making it a safer screening hit.

  • Vs. 6-Bromo Isomer: While both are useful intermediates, the 5-bromo isomer is often sterically preferred for building "bent" core structures, whereas the 6-bromo leads to linear vectors. The 8-fluoro group in the subject molecule adds a layer of chemical stability that the 6-bromo analog lacks.

Experimental Validation Protocols

To confirm the "clean" profile of 5-bromo-8-fluoro-THQ in your specific assay, you must run the following triage experiments.

Protocol A: Redox Paradox Assay (H₂O₂ Detection)

Purpose: Determine if the compound generates H₂O₂ via redox cycling, which mimics inhibitor activity in redox assays.

  • Setup: Prepare compound at

    
     (or 50 µM) in assay buffer.
    
  • Incubation: Incubate for 60 minutes at RT in the presence of 1 mM DTT (reducing agent often triggers cycling).

  • Detection: Add Resazurin (Alamar Blue) reagent.

  • Control: Run a parallel set with Catalase (100 U/mL) .

  • Interpretation:

    • If signal is high in Standard but quenched in Catalase wells

      
      Redox Cycler (False Positive) .
      
    • If signal is stable

      
      True Binder .
      
Protocol B: DLS Aggregation Check

Purpose: Confirm the hydrophobic bromine/fluorine combination does not induce colloidal aggregation (a common cause of non-specific protein inhibition).

  • Instrument: Dynamic Light Scattering (DLS) plate reader (e.g., Wyatt DynaPro).

  • Sample: 50 µM compound in PBS (1% DMSO).

  • Measurement: Measure scattering intensity and radius.

  • Detergent Challenge: If particles >100 nm are detected, add 0.01% Triton X-100 .

  • Interpretation: If Triton X-100 destroys the particles and restores "activity" (in a parallel biochemical assay), the compound is an Aggregator .

Visualizing the Triage Workflow

The following diagram illustrates the logical flow for validating 5-bromo-8-fluoro-THQ hits, distinguishing between specific binding and assay interference.

TriageWorkflow Compound Hit: 5-Br-8-F-THQ InSilico 1. In Silico PAINS Check (Bicyclic vs. Tricyclic) Compound->InSilico BiochemAssay 2. Primary Assay (Activity Observed) InSilico->BiochemAssay Pass DetergentTest 3. Detergent Sensitivity (+ 0.01% Triton X-100) BiochemAssay->DetergentTest RedoxTest 4. Redox Paradox Test (+/- Catalase) DetergentTest->RedoxTest Activity Retained Aggregator FALSE POSITIVE Colloidal Aggregator DetergentTest->Aggregator Activity Lost Specific VALIDATED HIT Specific Interaction RedoxTest->Specific Signal Stable RedoxCycler FALSE POSITIVE H2O2 Generator RedoxTest->RedoxCycler Signal Quenched by Catalase

Caption: Step-wise triage workflow to distinguish specific binding from aggregation or redox cycling artifacts.

Structural Logic: Why 8-Fluoro Matters

The diagram below details the Structure-Activity Relationship (SAR) governing the stability of this scaffold.

SAR_Logic Core THQ Scaffold Pos5 5-Bromo Position Core->Pos5 Pos8 8-Fluoro Position Core->Pos8 Lipophilicity Increases LogP (Aggregation Risk) Pos5->Lipophilicity Coupling Suzuki/Buchwald Handle Pos5->Coupling pKa Lowers pKa (NH) Stabilizes vs Oxidation Pos8->pKa Metabolism Blocks Metabolic Hydroxylation Pos8->Metabolism

Caption: Mechanistic impact of 5-Br and 8-F substituents on the physicochemical properties of the THQ core.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.

  • Gillmore, A. T., et al. (2021). Strategies for the Synthesis of Fluorinated Tetrahydroquinolines. Organic Process Research & Development.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Comparative

benchmarking the performance of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in specific applications

Target Audience: Researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, I frequently evaluate the utility of specific chemical building blocks in the design of targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

As a Senior Application Scientist, I frequently evaluate the utility of specific chemical building blocks in the design of targeted therapeutics. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, heavily utilized in the development of bromodomain and extra-terminal (BET) inhibitors (such as I-BET726) and mammalian target of rapamycin (mTOR) inhibitors [1, 2].

However, the unmodified THQ core often presents liabilities regarding metabolic stability and off-target basicity. By benchmarking 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (CAS: 1153255-07-2) against its mono-substituted alternatives (5-bromo-THQ and 8-fluoro-THQ), this guide provides an objective, data-driven comparison of its performance as an advanced intermediate for library synthesis and lead optimization.

Mechanistic Rationale: The Causality of Dual Substitution

To understand the superior performance of 5-bromo-8-fluoro-THQ in drug discovery, we must dissect the causality behind its specific substitution pattern:

  • The 8-Fluoro Effect (Physicochemical Modulation): The secondary amine of the THQ core often acts as a critical hydrogen bond donor (e.g., binding to the conserved Asn140 in the BRD4 acetyl-lysine pocket) [1]. However, high amine basicity can lead to poor membrane permeability and hERG-related cardiotoxicity. The fluorine atom at the C8 position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKₐ of the adjacent amine. Furthermore, fluorine blocks CYP450-mediated oxidation at the electron-rich C8 position, enhancing the molecule's metabolic half-life.

  • The 5-Bromo Effect (Synthetic Versatility): The bromine atom at the C5 position acts as an orthogonal synthetic handle. In the context of BET or kinase inhibitors, the C5 vector typically points toward the solvent-exposed region or the ZA channel of the binding pocket. The bromo group allows for late-stage, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), enabling chemists to rapidly generate structural diversity to tune BD1 vs. BD2 selectivity [1].

Benchmarking Data: Physicochemical and Reactivity Profiles

To objectively evaluate 5-bromo-8-fluoro-THQ, we benchmark it against its mono-substituted counterparts. The data below synthesizes expected physicochemical shifts and empirical reactivity in standard cross-coupling workflows.

Table 1: Physicochemical and Metabolic Comparison
Scaffold / Building BlockAmine pKₐ (Calc.)CLogPCYP450 Vulnerability (Aromatic Ring)Primary Application
1,2,3,4-Tetrahydroquinoline ~5.02.0High (C6, C8 positions)Basic structural exploration
5-Bromo-1,2,3,4-THQ ~4.82.8Moderate (C8 exposed)Cross-coupling intermediate
8-Fluoro-1,2,3,4-THQ ~3.52.2LowpKₐ modulated core
5-Bromo-8-fluoro-1,2,3,4-THQ ~3.2 3.0 Very Low (Sterically/Electronically blocked) Advanced lead generation

Data synthesis based on inductive effects of halogenation on the THQ scaffold.

Table 2: Performance in Standard Suzuki-Miyaura Coupling

(Conditions: 1.0 eq THQ derivative, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O, 90°C, 12h)

Starting MaterialConversion RateIsolated YieldByproduct Formation (Debromination)
5-Bromo-1,2,3,4-THQ >95%82%~5%
5-Bromo-8-fluoro-1,2,3,4-THQ >98% 88% <2%

Insight: The electron-withdrawing nature of the 8-fluoro group slightly decreases the electron density of the aromatic ring, which accelerates the oxidative addition step of the palladium catalyst into the C5-Br bond, resulting in higher isolated yields and fewer debromination side-reactions.

Application Workflow: Late-Stage Functionalization Protocol

To ensure trustworthiness and reproducibility, the following is a self-validating protocol for the late-stage functionalization of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline via Suzuki-Miyaura coupling. This workflow is standard for generating libraries of mTOR or BET inhibitor analogues [2].

Objective: Synthesize 5-aryl-8-fluoro-1,2,3,4-tetrahydroquinoline.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline (1.0 mmol, 230 mg) and the desired arylboronic acid (1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition & Degassing: Add 10 mL of a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Self-Validation Check: Purge the vessel with Argon for 10 minutes. Oxygen exclusion is critical; failure to degas will result in homocoupling of the boronic acid (visible as a distinct non-polar spot on TLC) and oxidation of the palladium catalyst (solution turns black prematurely).

  • Reaction: Seal the tube and heat to 90°C in an oil bath for 12 hours.

  • Monitoring (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~230/232, exhibiting a 1:1 isotopic bromine pattern) is entirely replaced by the product mass (m/z = 151 + MW of Aryl group), with the complete disappearance of the bromine isotope signature.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 5-aryl-8-fluoro-1,2,3,4-tetrahydroquinoline.

Mechanistic Visualization

The following diagram illustrates the logical relationship between the structural features of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline and its downstream applications in targeted therapeutics.

G Core 5-Bromo-8-fluoro- 1,2,3,4-tetrahydroquinoline Sub1 8-Fluoro Substitution (pKa Modulation & Stability) Core->Sub1 Sub2 5-Bromo Substitution (Cross-Coupling Handle) Core->Sub2 Action1 Decreased Amine Basicity & CYP450 Resistance Sub1->Action1 Action2 Late-Stage Functionalization (Suzuki/Buchwald) Sub2->Action2 Target Targeted Therapeutics (e.g., BET/mTOR Inhibitors) Action1->Target Action2->Target

Fig 1: Mechanistic workflow illustrating the dual utility of 5-bromo and 8-fluoro substitutions.

Conclusion

For drug development professionals targeting epigenetic readers (BET) or kinase pathways (mTOR), starting with an optimized building block saves months of lead-optimization chemistry. While 1,2,3,4-tetrahydroquinoline provides the necessary baseline binding affinity, the 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline scaffold acts as a superior starting point. The 8-fluoro group pre-emptively solves basicity and metabolic liabilities, while the 5-bromo group provides a highly efficient vector for exploring the chemical space of the target protein's binding pocket.

References

  • Gosmini, R., et al. "The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2014.[Link]

  • Chaube, U., et al. "Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer." Future Medicinal Chemistry, 2022.[Link]

Validation

head-to-head comparison of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline with known inhibitors/ligands

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold as an mTOR Inhibitor The 1,2,3,4-tetrahydroquinoline (THQ) cor...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold as an mTOR Inhibitor

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1] The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cell growth, proliferation, and survival.[2][3][4] Its pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[2][3][5]

Given the established role of various substituted THQ derivatives as inhibitors of critical signaling pathways, including the PI3K/AKT/mTOR pathway, this guide proposes 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a putative novel inhibitor of mTOR.[1][6] The presence of halogen atoms, specifically bromine and fluorine, on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity and inhibitory potency.

This guide provides a head-to-head comparison of our lead compound, 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, with well-characterized, clinically relevant mTOR inhibitors. We will delve into the mechanistic underpinnings of mTOR inhibition, present comparative inhibitory data, and provide a detailed experimental protocol for assessing mTOR kinase activity, thereby offering a comprehensive resource for researchers in the field of drug discovery.

The PI3K/AKT/mTOR Signaling Pathway: A Critical Node in Cellular Regulation

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that integrates extracellular cues to control a multitude of cellular processes.[2][3][7][8] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[2][9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 1: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Comparative Analysis of mTOR Inhibitors

To provide a clear benchmark for the potential efficacy of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline, we have compiled the inhibitory concentrations (IC50) of several well-established mTOR inhibitors. The data presented below is derived from in vitro kinase assays and cellular proliferation assays, providing a multifaceted view of their potency.

CompoundTarget(s)IC50 (in vitro kinase assay)IC50 (cellular proliferation assay)Reference(s)
5-Bromo-8-Fluoro-1,2,3,4-Tetrahydroquinoline mTOR (Hypothesized) To Be Determined To Be Determined -
Rapamycin (Sirolimus)mTORC1~0.1 nM1.1 ng/mL (PBMC proliferation)[6][10][11]
Everolimus (RAD001)mTORC11.6-2.4 nM1.0 nM (A549 cells)[6][10][12]
Temsirolimus (CCI-779)mTORC11.76 µM6.5 nM (A549 cells)[6][12][13]
Torin 1mTORC1/22-10 nMNot widely reported[14][15][16][17]
BEZ235 (Dactolisib)PI3K/mTOR4 nM (p110α), 20.7 nM (mTOR)Varies by cell line[13]
AZD8055mTORC1/20.8 nMVaries by cell line[6][10]

Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and other experimental factors. The data presented here is for comparative purposes.

Experimental Protocol: In Vitro mTOR Kinase Inhibition Assay

The following protocol provides a robust and reproducible method for determining the in vitro inhibitory activity of test compounds against mTOR kinase. This assay is crucial for the initial characterization and validation of novel mTOR inhibitors.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline) against mTOR kinase activity.

Materials:
  • Active mTOR enzyme (recombinant)

  • Inactive p70S6K protein (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)[16]

  • Test compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Torin 1)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Primary antibody: anti-phospho-p70S6K (Thr389)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Microplate reader or imaging system

Workflow Diagram:

Figure 2: Workflow for the in vitro mTOR kinase inhibition assay.

Step-by-Step Procedure:
  • Compound Preparation: Prepare a series of dilutions of the test compound and positive control (e.g., Torin 1) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme and Compound Incubation: In a microcentrifuge tube or 96-well plate, add the kinase assay buffer, the diluted test compound or control, and the active mTOR enzyme. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the inactive p70S6K substrate to each reaction. The final ATP concentration should be at or near its Km for mTOR. Incubate the reaction at 30°C for a specified duration (e.g., 30-60 minutes).[18]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for phosphorylated p70S6K (Thr389). After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities corresponding to phosphorylated p70S6K. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide has established a strong rationale for investigating 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline as a potential mTOR inhibitor. The provided comparative data on known inhibitors offers a clear framework for evaluating its potency. The detailed experimental protocol for an in vitro mTOR kinase assay equips researchers with the necessary methodology to validate this hypothesis.

Future studies should focus on synthesizing and testing 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline in the described assay to determine its IC50 value. Subsequent research should explore its selectivity against other kinases, its efficacy in cell-based proliferation and apoptosis assays, and ultimately, its potential in in vivo cancer models. The exploration of this and other novel tetrahydroquinoline derivatives holds significant promise for the development of next-generation targeted cancer therapies.

References

  • Guertin, D. A., & Sabatini, D. M. (2009). The pharmacology of mTOR inhibition. Science Signaling, 2(79), pe24.
  • Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032.
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][14][]naphthyridin-2(1H)-one as a highly potent, selective, and orally bioavailable mTOR inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155.

  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Cancer Research. (2013, June 9). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Retrieved from [Link]

  • CORE. (n.d.). Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and position. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of rapamycin and its analogs. Retrieved from [Link]

  • Journal of Clinical Oncology. (2014, February 1). In vitro and in vivo effects of the mTOR inhibitors everolimus (EVE) and temsirolimus (TEM). Retrieved from [Link]

  • Royal Society of Chemistry. (2009, March 5). Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs. Retrieved from [Link]

  • The Lancet Healthy Longevity. (2021, May 6). Clinical trials of mTOR inhibitors to boost immunity to viral infection in older adults. Retrieved from [Link]

  • SciSpace. (n.d.). Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • PMC. (2016, April 28). mTOR Inhibitors at a Glance. Retrieved from [Link]

  • Natural Product Reports. (2009, March 5). Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Advancement on Clinical Application of mTOR Inhibitors in Gastrointestinal Cancers. Retrieved from [Link]

  • QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting PI3K/Akt/mTOR Signaling in Cancer. Retrieved from [Link]

  • PMC. (2023, January 25). Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus. Retrieved from [Link]

  • MDPI. (2024, December 24). mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin. Retrieved from [Link]

  • Bentham Science. (2011, January 1). Recent Clinical Trials of mTOR-Targeted Cancer Therapies. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). mTOR pathway. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Clinical Trials Using mTOR Inhibitor. Retrieved from [Link]

  • PubMed. (2023, August 18). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Retrieved from [Link]

  • PubMed. (2012, September 15). Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells. Retrieved from [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. Retrieved from [Link]

  • PMC. (n.d.). Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression. Retrieved from [Link]

  • PubMed. (2013, January 15). Synergistic immunosuppressive effects of the mTOR inhibitor sirolimus and the phytochemical curcumin. Retrieved from [Link]

  • PubMed. (n.d.). An in vitro assay for the kinase activity of mTOR complex 2. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for inhibition of cell proliferation. Retrieved from [Link]

Sources

Comparative

Confirming the Structure of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline: A Comparative Synthesis Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in drug discovery, offering an -rich core that favorably i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in drug discovery, offering an


-rich core that favorably influences pharmacokinetic properties. Specifically, 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline  is a highly prized synthetic intermediate. The fluorine atom provides metabolic stability and modulates lipophilicity, while the bromine atom at the C5 position serves as an orthogonal handle for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, synthesizing this exact regioisomer and unambiguously confirming its structure presents a significant mechanistic challenge. This guide objectively compares alternative synthetic routes, explains the chemical causality behind their success or failure, and provides a self-validating protocol for the optimal pathway.

The Regioselectivity Trap: Why Direct Bromination Fails

A common instinct in synthetic design is to purchase the commercially available 8-fluoro-1,2,3,4-tetrahydroquinoline (CAS 75414-02-7) and subject it to electrophilic aromatic substitution using


-bromosuccinimide (NBS).

The Causality of Failure: Electrophilic aromatic substitution is governed by the electronic directing effects of existing substituents. In the THQ system, the secondary amine (–NH–) is a powerful


 (mesomeric) electron donor, strongly activating the ring and directing electrophiles to the ortho and para positions.
  • The ortho position (C8) is already occupied by fluorine.

  • The para position is C6 . Although fluorine is also an ortho/para director, the activating power of the amine completely dominates the transition state. Consequently, bromination occurs almost exclusively at the C6 position, yielding 6-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline —the wrong regioisomer.

SyntheticPathways cluster_trap Alternative 1: The Regioselectivity Trap cluster_champion Alternative 2: The Champion Route A 8-Fluoro-1,2,3,4-THQ B NBS, DMF (Electrophilic Bromination) A->B C 6-Bromo-8-fluoro-THQ (Undesired Isomer) B->C D 5-Bromo-8-fluoroquinoline E NaBH3CN, AcOH (Selective Reduction) D->E F 5-Bromo-8-fluoro-THQ (Target Product) E->F

Comparison of synthetic pathways highlighting the regioselectivity trap vs. the selective reduction route.

The Champion Route: Chemoselective Reduction

To bypass the regioselectivity trap, the most reliable strategy is to start with the pre-functionalized heteroaromatic system: 5-bromo-8-fluoroquinoline (CAS 1133115-78-2)[1]. The challenge then shifts from regiocontrol to chemocontrol : reducing the pyridine ring without triggering hydrodehalogenation (loss of the bromine atom).

Standard catalytic hydrogenation (e.g.,


 with Pd/C) is notoriously aggressive and frequently cleaves aryl carbon-bromine bonds. Instead, the champion route utilizes Sodium Cyanoborohydride (

) in Glacial Acetic Acid
. This method exploits the basicity of the quinoline nitrogen. Protonation by acetic acid generates a highly electrophilic quinolinium ion, which is selectively reduced by the mild hydride source, leaving the aryl bromide completely intact[2].
Mechanism of Chemoselective Reduction

Mechanism N1 5-Br-8-F-Quinoline N2 H+ (AcOH) N1->N2 N3 Quinolinium Ion N2->N3 N4 [H-] (NaBH3CN) N3->N4 N5 1,2-Dihydroquinoline N4->N5 N6 H+ / [H-] N5->N6 N7 5-Br-8-F-THQ N6->N7

Stepwise hydride transfer mechanism driven by the activation of the quinolinium intermediate.

Quantitative Comparison of Synthetic Routes
Synthetic RouteRegiochemical ControlChemoselectivity (Halogen Retention)Typical YieldScalability
Direct Bromination of 8-F-THQ Poor (Yields 6-Br isomer)HighHighHigh
Skraup Cyclization + Reduction Poor (5-Br / 7-Br mixture)HighLow (<30%)Low
Pd/C Hydrogenation of Quinoline ExcellentLow (Severe Debromination)ModerateHigh

/AcOH Reduction
Excellent Excellent High (>85%) High

Experimental Protocol: Chemoselective Reduction

The following protocol details the optimal conditions for synthesizing 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline via the cyanoborohydride reduction method.

Reagents Required:

  • 5-Bromo-8-fluoroquinoline (1.0 equiv)

  • Sodium cyanoborohydride (

    
    , 3.0 equiv)
    
  • Glacial acetic acid (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-8-fluoroquinoline (5.0 mmol) in glacial acetic acid (25 mL). Stir at room temperature for 15 minutes to ensure complete formation of the activated quinolinium acetate intermediate.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add

    
     (15.0 mmol) in small portions over 20 minutes. Note: Portion-wise addition is critical to control the exothermic release of hydrogen gas and prevent reaction runaway.
    
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–16 hours under an inert argon atmosphere.

  • Quenching (Safety Critical): Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of distilled water (10 mL). Slowly neutralize the acidic mixture by adding 2M NaOH until the pH reaches ~8. (Caution: Cyanoborohydride quenching can generate trace HCN gas. This step MUST be performed in a well-ventilated fume hood).

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to yield the pure target compound as a pale oil/solid.

Trustworthiness: A Self-Validating Analytical System

How do you unequivocally prove that you have synthesized the 5-bromo isomer and not the 6-bromo isomer? The answer lies in a self-validating


 NMR analysis based on spin-spin coupling constants (

-values).

In the aromatic region of the


 NMR spectrum, the target compound has exactly two protons: C6-H  and C7-H .
  • If you have the target 5-bromo-8-fluoro-THQ: The protons at C6 and C7 are adjacent to one another. They will exhibit a classic ortho-coupling with a large coupling constant (

    
     Hz). The C7 proton will appear as a doublet of doublets (or pseudo-triplet) due to additional ortho-coupling with the C8 fluorine atom (
    
    
    
    Hz).
  • If you have the undesired 6-bromo-8-fluoro-THQ: The protons are located at C5 and C7. These protons are separated by a carbon atom, meaning they will exhibit meta-coupling . The coupling constant will be significantly smaller (

    
     Hz).
    

By simply measuring the


-value of the aromatic signals, the chemist can instantly and definitively validate the regiochemical structure of the synthesized compound without requiring X-ray crystallography.

References

  • Literature on Chemoselective Reduction Title: Boric acid catalyzed chemoselective reduction of quinolines Source: Organic & Biomolecular Chemistry (2020) / ResearchGate URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline

[1][2] Executive Summary & Chemical Profile Effective disposal of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline requires strict adherence to protocols designed for halogenated organic bases .[1][2] Unlike standard organic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

Effective disposal of 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline requires strict adherence to protocols designed for halogenated organic bases .[1][2] Unlike standard organic waste, the presence of bromine and fluorine atoms on the tetrahydroquinoline core necessitates high-temperature incineration with specific flue gas scrubbing to prevent the formation of toxic byproducts (e.g., hydrogen halides, dioxins).[1]

This guide provides a self-validating workflow for researchers to dispose of this compound in compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.

Chemical Hazard Profile
PropertySpecificationCritical Disposal Implication
Chemical Class Halogenated Heterocyclic AmineMUST be segregated from non-halogenated solvents.[1][3][4]
Physical State Solid (typically) or Viscous OilSolid waste requires different packaging than liquid waste.[1]
Hazards (GHS) Irritant (Skin/Eye), Acute Tox.[1][5][6] (Oral)PPE is mandatory during waste transfer.[1]
Reactivity Basic (Amine core)Incompatible with strong acids and oxidizers in waste streams.[1]
Waste Code Non-specific (Characteristic)Treat as Halogenated Organic Waste (often F-listed if solvated).[1][7]

Pre-Disposal Safety Protocols

Before initiating disposal, the waste generator must validate the state of the material. The "Causality of Safety" principle dictates that we treat the waste not just as "trash," but as a reactive chemical undergoing a final transfer.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (Double gloving recommended for liquid solutions to prevent permeation).[1]

  • Eye Protection: Chemical splash goggles (Standard safety glasses are insufficient for pouring operations).[1]

  • Respiratory: Fume hood operation is mandatory.[1] If handling large dry quantities, use N95 or P100 particulate respirator.

Waste Characterization & Segregation Logic

Proper segregation is the single most critical step. Mixing this compound with incompatible streams (e.g., oxidizers) can cause exothermic reactions or toxic gas evolution.

The Segregation Directive
  • Is it Halogenated? Yes (Contains Br, F).[1]

  • Is it Liquid or Solid?

    • Pure Solid: Dispose of in "Solid Hazardous Waste" container.[1]

    • Solution: Dispose of in "Halogenated Solvent Waste" container.[1][8][9][10]

CRITICAL RULE: Never dispose of this compound in "Non-Halogenated" waste streams.[1] Even trace amounts of halogens can contaminate large volumes of fuel-blending waste, forcing the entire lot to undergo costly specialized incineration.[1]

DOT Visualization: Segregation Workflow

WasteSegregation Start Waste Generation: 5-bromo-8-fluoro-1,2,3,4-THQ StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidBin Container A: Solid Hazardous Waste (Label: Toxic, Irritant) SolidPath->SolidBin Double Bag & Tag SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloBin Container B: Halogenated Organic Waste (High BTU Incineration) SolventCheck->HaloBin DCM, Chloroform, or mixed organics

Figure 1: Decision logic for segregating 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline waste. Note that liquid solutions default to Halogenated Waste regardless of the solvent due to the solute's nature.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid

Context: Expired shelf stock or synthesis yield.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers due to potential corrosion from halogen degradation over time.[4][7]

  • Primary Containment: Place the solid material inside a clear, sealable plastic bag (secondary containment) before placing it into the rigid waste container.

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name: "5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline". Do not use abbreviations or structural formulas alone.

    • Constituents: 100%.[1]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

  • Closure: Screw the lid down tightly. Do not leave a funnel in the neck.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Context: Mother liquors or extraction layers containing the compound.[1][2]

  • Compatibility Check: Ensure the waste container is rated for Halogenated Solvents .

  • pH Adjustment: If the solution is acidic (e.g., an HCl salt formation step), neutralize to pH 6-9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.[1]

  • Transfer:

    • Use a funnel with a splash guard.[1]

    • Pour slowly to avoid splashing.[1]

    • Log the Addition: On the waste log sheet, record the volume and the approximate concentration of the halogenated amine.

  • Rinsing: Triple-rinse the empty reaction vessel with a small amount of compatible solvent (e.g., acetone) and add this rinseate to the same halogenated waste container.

Spill Response Protocol (Immediate Action)

In the event of an accidental release, autonomy and speed are vital.

DOT Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Minor Minor Spill (<100mL/g) Manage Locally Assess->Minor Major Major Spill (>100mL/g) Evacuate & Call EHS Assess->Major PPE Don PPE: Gloves, Goggles, Lab Coat Minor->PPE Absorb Absorb/Sweep: Use Vermiculite or Pads PPE->Absorb Clean Decontaminate Surface: Soap & Water Wash Absorb->Clean Disposal Dispose Debris as Solid Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for managing accidental spills of halogenated amines.

Cleanup Steps:

  • Isolate: Demarcate the area.[1]

  • Absorb: For liquids, use vermiculite or universal absorbent pads.[1] For solids, wet a paper towel slightly to wipe up dust without generating aerosols (do not dry sweep).

  • Decontaminate: Clean the surface with a detergent solution.[1]

  • Disposal: All cleanup materials (gloves, pads, towels) must be bagged and tagged as Solid Hazardous Waste contaminated with halogenated organics.

Regulatory Compliance & References

Regulatory Status: Under US EPA regulations (40 CFR), this waste must be treated as Hazardous Waste .[1] While 5-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is not explicitly "P-listed" (acutely hazardous), it falls under "Process Waste" or "Characteristic Waste" due to toxicity and halogen content.[1]

Final Disposal Method: The authorized disposal facility will process this via High-Temperature Incineration (typically >1100°C) with acid gas scrubbing.[1] This ensures the destruction of the refractory fluorinated ring and capture of HBr/HF gases.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • US Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Categories and Requirements. [Link][1]

  • PubChem. (2023).[1] Compound Summary: 5-bromo-1,2,3,4-tetrahydroquinoline (Analog Reference).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

Sources

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